Protostemotinine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPPFSYUDCEQR-NMXNWEJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and First Isolation of Protostemotinine from Stemona sessilifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protostemotinine, a unique alkaloid belonging to the Stemoamide group, was first discovered and isolated from the roots and rhizomes of Stemona sessilifolia. This technical guide provides a comprehensive overview of the initial discovery, isolation, and structural elucidation of this compound. While the original publication with the specific quantitative data and detailed experimental protocols from the first isolation is not readily accessible in publicly available literature, this guide furnishes a detailed, representative methodology based on common practices for isolating alkaloids from Stemona species. It also collates the known physicochemical and spectroscopic properties of this compound and presents a logical workflow for its extraction and purification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the Stemona alkaloids.
Introduction
The Stemona genus, belonging to the Stemonaceae family, is a rich source of structurally diverse and biologically active alkaloids. These plants have a long history of use in traditional medicine, particularly for treating respiratory ailments and as insecticides. This compound is a notable member of the Stemoamide class of alkaloids, first isolated from Stemona sessilifolia. Its structure was established through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray analysis. This guide aims to provide an in-depth look at the discovery and initial characterization of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₂₃H₂₉NO₆ |
| Molecular Weight | 415.48 g/mol |
| CAS Number | 169534-85-4 |
| Appearance | White crystalline solid |
| Plant Source | Stemona sessilifolia (Miq.) Miq. |
| Alkaloid Group | Stemoamide |
Experimental Protocols: First Isolation and Purification
While the precise details of the original isolation protocol are not available, a general and plausible methodology for the extraction and purification of this compound from the roots of Stemona sessilifolia is outlined below. This protocol is based on established methods for the isolation of alkaloids from Stemona species.
Plant Material Collection and Preparation
-
Collection: The roots and rhizomes of Stemona sessilifolia are collected.
-
Preparation: The plant material is washed, air-dried, and then coarsely powdered.
Extraction
-
The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure maximum extraction of the alkaloids.
-
The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Acid-Base Extraction for Alkaloid Enrichment
-
The crude extract is suspended in a 2% aqueous sulfuric acid solution and filtered.
-
The acidic aqueous solution is then washed with chloroform to remove neutral and acidic compounds.
-
The acidic solution is basified to a pH of 9-10 with a 25% ammonia solution.
-
The basified solution is then extracted with chloroform. The chloroform fractions, containing the crude alkaloids, are combined.
-
The combined chloroform extract is washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the total crude alkaloids.
Chromatographic Purification
-
Silica Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on a silica gel column.
-
Elution Gradient: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Recrystallization: Fractions containing this compound are further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure, crystalline this compound.
Structure Elucidation
The determination of the complex structure of this compound was accomplished through a combination of modern spectroscopic techniques. A summary of the spectroscopic data used for its characterization is presented in Table 2.
| Spectroscopic Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Presence of functional groups such as carbonyls (C=O) and C-O bonds. |
| Mass Spectrometry (MS) | Determination of the molecular weight and molecular formula. |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and the connectivity of the atoms. |
| X-ray Crystallography | Definitive determination of the three-dimensional structure and stereochemistry. |
Visualizations
Experimental Workflow for the Isolation of this compound
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Stemona sessilifolia.
Caption: General workflow for the isolation of this compound.
Logical Relationship of Structural Elucidation Techniques
The following diagram shows the logical relationship and the information flow between the different spectroscopic techniques used for the structural elucidation of this compound.
Caption: Interplay of techniques in structure elucidation.
Conclusion
This compound stands as a significant discovery within the rich chemical landscape of Stemona alkaloids. While the precise historical details of its first isolation require access to the original primary literature, this guide provides a robust framework for understanding the process. The detailed representative methodology, coupled with the collated physicochemical and spectroscopic data, offers valuable insights for researchers. Further investigation into the pharmacological properties of this compound is warranted, building upon the foundational knowledge of its discovery and characterization.
The Enigmatic Path to Protostemotinine: A Technical Guide to its Putative Biosynthesis in Stemona Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protostemotinine, a member of the structurally complex and diverse family of Stemona alkaloids, holds significant interest within the scientific community due to its potential pharmacological activities. These alkaloids are primarily isolated from the roots of various Stemona species, plants with a long history of use in traditional medicine across Southeast Asia. The intricate molecular architecture of this compound, characterized by a distinctive pyrido[1,2-a]azepine core, presents a fascinating puzzle in the field of natural product biosynthesis. While the complete biosynthetic pathway of this compound has yet to be fully elucidated, extensive research on related Stemona alkaloids allows for the construction of a putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, integrating available data and analogous experimental methodologies to serve as a valuable resource for researchers in phytochemistry, synthetic biology, and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from fundamental primary metabolites, namely L-ornithine, glutamic acid, and acetate units, the latter being channeled through polyketide synthesis. The proposed pathway involves the formation of a key intermediate, a pyrrolo[1,2-a]azepine or a related precursor, which then undergoes a ring expansion to form the characteristic pyrido[1,2-a]azepine core of this compound.
A plausible biosynthetic route, synthesized from various studies on Stemona alkaloid biogenesis, is depicted below. This pathway highlights the key proposed intermediates and enzymatic transformations.
Unveiling the Bioactive Potential of Protostemotinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protostemotinine, a Stemona alkaloid also identified as Maistemonine, has demonstrated notable biological activities, primarily as an antitussive and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its pharmacological effects, underlying mechanisms where known, and the experimental methodologies used for its evaluation. All available quantitative data has been compiled for comparative analysis, and key experimental workflows and putative signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound is a structurally complex alkaloid isolated from the roots and rhizomes of Stemona sessilifolia. The Stemona genus has a rich history in traditional medicine, particularly in Southeast Asia, where its extracts have been utilized for their antitussive, insecticidal, and anti-inflammatory properties. Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids, including this compound, which are believed to be the primary bioactive constituents. This document serves as a detailed resource for researchers and professionals in drug development, consolidating the available data on the biological activities of this compound to guide future research and development efforts.
Biological Activities of this compound
Current research has primarily focused on three key biological activities of this compound: antitussive, anti-inflammatory, and to a lesser extent, insecticidal effects.
Antitussive Activity
This compound has been identified as a significant contributor to the traditional use of Stemona species for cough relief.
Quantitative Data:
| Compound | Assay | Model System | Efficacy | Reference |
| This compound (Maistemonine) | Citric Acid-Induced Cough | Guinea Pig | Significant antitussive activity | [1][2] |
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs [1][2]
This assay evaluates the potential of a compound to suppress chemically-induced cough reflexes.
-
Animal Model: Male Hartley guinea pigs are typically used.
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.
-
Cough Induction: A nebulized solution of citric acid (e.g., 0.4 M) is delivered into a whole-body plethysmograph chamber containing the guinea pig.
-
Treatment: Test compounds, such as this compound, are administered peripherally (e.g., intraperitoneally) at various doses prior to citric acid exposure. A control group receives a vehicle, and a positive control group may receive a known antitussive agent like codeine.
-
Data Collection: The number of coughs is recorded for a defined period during and after citric acid exposure.
-
Analysis: The percentage inhibition of the cough response is calculated for each treatment group relative to the vehicle control.
Experimental Workflow: Antitussive Activity Screening
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory potential of maistemonine-class alkaloids, to which this compound belongs.
Quantitative Data:
While specific IC50 values for this compound are not yet published, newly identified maistemonine-class alkaloids have shown promising results.[3][4]
| Compound | Assay | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) | Reference |
| Stemajapine A | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 | 19.7 | Dexamethasone | 11.7 | [3] |
| Stemajapine C | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 | 13.8 | Dexamethasone | 11.7 | [3] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages) [3][4]
This assay measures the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response, leading to the production of nitric oxide (NO).
-
Measurement of NO Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.
Putative Anti-inflammatory Signaling Pathway
Based on the general mechanism of anti-inflammatory agents that inhibit LPS-induced NO production, this compound may interfere with the NF-κB signaling pathway.
Insecticidal Activity
While specific data for this compound is limited, Stemona alkaloids, in general, are known for their potent insecticidal properties.
Quantitative Data:
Data for closely related Stemona alkaloids against the polyphagous pest Spodoptera littoralis is available.
| Compound | Assay | Insect Species | LC50 (ppm) |
| Didehydrostemofoline | Chronic Feeding Bioassay | Spodoptera littoralis | 0.84 |
| Stemofoline | Chronic Feeding Bioassay | Spodoptera littoralis | 2.4 |
Experimental Protocol: Insecticidal Chronic Feeding Bioassay
This method assesses the toxicity of a compound when ingested by an insect over an extended period.
-
Insect Rearing: Larvae of the target insect species (e.g., Spodoptera littoralis) are reared under controlled laboratory conditions.
-
Diet Preparation: An artificial diet is prepared and spiked with various concentrations of the test compound. A control diet contains only the solvent used to dissolve the compound.
-
Exposure: Neonate larvae are placed on the treated diet and allowed to feed for a set period (e.g., 5-7 days).
-
Data Collection: Mortality and larval weight are recorded at the end of the exposure period.
-
Analysis: The LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration to cause a 50% reduction in growth) values are calculated.
Conclusion and Future Directions
This compound (Maistemonine) is a promising natural product with demonstrated antitussive and potential anti-inflammatory activities. The available data, primarily from in vivo and in vitro studies of Stemona alkaloids, provides a solid foundation for further investigation.
Future research should focus on:
-
Quantitative Efficacy: Determining the precise ED50 and IC50 values for this compound in various bioassays.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in its antitussive and anti-inflammatory effects.
-
Structure-Activity Relationship: Investigating how the unique structural features of this compound contribute to its biological activities.
-
Pharmacokinetics and Safety: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties.
A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent.
References
Preliminary In-Vitro Screening of Protostemotinine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the preliminary in-vitro screening of Protostemotinine, a prominent alkaloid isolated from the Stemona genus. Due to a lack of direct experimental data on this compound, this guide synthesizes findings from studies on closely related Stemona alkaloids to extrapolate its potential therapeutic applications. The primary focus is on its potential cytotoxic, anti-inflammatory, and neurotrophic properties. Detailed experimental protocols for key in-vitro assays are provided to facilitate further research. All quantitative data from related compounds is summarized, and relevant signaling pathways and experimental workflows are visualized using the DOT language. This guide serves as a foundational resource for researchers initiating studies on this compound and other Stemona alkaloids.
Introduction
This compound is a major alkaloid found in plants of the Stemona genus, which have a long history of use in traditional medicine across Southeast Asia for treating respiratory ailments and parasitic infections. Modern pharmacological studies have begun to explore the therapeutic potential of Stemona alkaloids, revealing a range of biological activities, including anti-inflammatory, antitussive, and insecticidal effects. While direct in-vitro studies on this compound are limited, research on other alkaloids from Stemona species, such as Stemona tuberosa and Stemona japonica, provides valuable insights into its potential pharmacological profile. This document aims to consolidate the available data on related compounds to build a preliminary in-vitro therapeutic profile for this compound.
Potential Therapeutic Applications: In-Vitro Evidence from Stemona Alkaloids
Based on studies of various Stemona alkaloids, this compound is hypothesized to possess cytotoxic, anti-inflammatory, and neurotrophic activities.
Cytotoxic and Apoptotic Potential in Cancer Cells
Extracts from Stemona tuberosa have demonstrated cytotoxic effects against several human cancer cell lines. While specific data for this compound is not available, the general cytotoxicity of Stemona extracts suggests that its constituent alkaloids may contribute to these effects. One study indicated that the methanolic extract of S. tuberosa showed the highest toxicity against A549 human lung adenocarcinoma cells[1]. The dichloromethane fraction of S. tuberosa has also been reported to induce apoptosis in Medullary Thyroid Carcinoma[1]. Furthermore, some Stemona alkaloids, like stemofoline, have been shown to increase the chemosensitivity of multidrug-resistant cancer cells by modulating P-glycoprotein[2][3].
Table 1: Cytotoxic Activity of Stemona Species Extracts on Cancer Cell Lines
| Plant Species | Extract Type | Cancer Cell Line | Observed Effect | Reference |
| Stemona tuberosa | Methanolic | A549 (Lung Adenocarcinoma) | Highest toxicity among various solvent extracts | [1] |
| Stemona tuberosa | Dichloromethane | Medullary Thyroid Carcinoma | Induction of apoptosis | [1] |
| Stemona aphylla, S. burkillii | - | KB-V1 (Multidrug-resistant cervical carcinoma) | Increased sensitivity to chemotherapeutic agents | [2][3] |
Anti-Inflammatory Potential
Several studies have investigated the anti-inflammatory properties of Stemona alkaloids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Excessive NO production is a key mediator in the inflammatory process[4][5].
A study on alkaloids from Stemona tuberosa identified several compounds that inhibit NO production. For instance, one compound showed a significant inhibitory effect, while others demonstrated moderate activity[6][7]. Another study on Stemona japonica reported two new alkaloids, stemjapine A and stemjapine C, with anti-inflammatory activity, exhibiting IC50 values of 19.7 µM and 13.8 µM, respectively, for the inhibition of NO production[8][9]. These findings suggest that this compound may also possess anti-inflammatory properties.
Table 2: Inhibitory Effects of Stemona Alkaloids on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Alkaloid/Compound Source | Alkaloid Name/Fraction | IC50 Value (µM) | Reference |
| Stemona japonica | Stemjapine A | 19.7 | [8][9] |
| Stemona japonica | Stemjapine C | 13.8 | [8][9] |
| Stemona tuberosa | Compound 4 | Obvious inhibitory effect (no IC50) | [6][7] |
| Stemona tuberosa | Compounds 3, 6, 18, 28 | Moderate inhibitory activity (no IC50) | [6][7] |
| Stemona tuberosa | Bisdehydroneotuberostemonine, Epibisdehydrotuberostemonine J, Bisdehydrotuberostemonine | Significant inhibition at 100 µM | [10][11] |
Neurotrophic Potential
The neurotrophic potential of this compound has not been directly investigated. However, many natural compounds have been shown to promote neurite outgrowth, a crucial process for neuronal development and regeneration[12]. Research into the effects of Stemona alkaloids on neuronal cells is a promising area for future investigation to determine if they can enhance neurite extension, potentially through pathways involving nerve growth factor (NGF) signaling[12][13].
Detailed Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key in-vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
Neurite Outgrowth Assay
This assay quantifies the ability of a compound to promote the growth of neurites from neuronal cells, such as PC12 cells.
Protocol:
-
Cell Seeding: Seed PC12 cells on plates coated with an extracellular matrix protein (e.g., collagen or laminin).
-
Differentiation Induction: Treat the cells with a low concentration of Nerve Growth Factor (NGF) to induce differentiation.
-
Compound Treatment: Add various concentrations of this compound to the culture medium.
-
Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Imaging and Analysis: Capture images using a microscope and quantify neurite length and branching using image analysis software.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by Stemona alkaloids and a general workflow for in-vitro screening.
Caption: General workflow for in-vitro screening of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion and Future Directions
The preliminary in-vitro screening of compounds related to this compound suggests that it holds potential as a therapeutic agent, particularly in the areas of cancer and inflammation. The anti-inflammatory activity of several Stemona alkaloids is the most well-documented, with clear evidence of nitric oxide inhibition. The cytotoxic effects of Stemona extracts on cancer cells also warrant further investigation into the specific role of this compound. The neurotrophic potential remains an unexplored but promising avenue of research.
Future studies should focus on isolating pure this compound and conducting the described in-vitro assays to obtain direct quantitative data. Mechanistic studies should also be performed to elucidate the specific signaling pathways modulated by this compound. This foundational research will be critical in validating its therapeutic potential and guiding future pre-clinical and clinical development.
References
- 1. Anticancer activity of Stemona tuberosa (wild asparagus) against type-II human lung adenocarcinoma (A549) cells and identification of SRC inhibitor using integrated network pharmacology and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stemona alkaloids, from traditional Thai medicine, increase chemosensitivity via P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory maistemonine-class alkaloids of Stemona japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth-Promoting Activity of Compounds in PC12 Cells from Sunflower Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Research on the Mechanism of Action of Protostemonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protostemonine, a prominent alkaloid derived from the roots of Stemona species, has been the subject of early-stage research elucidating its dual-action biological profile. This technical guide synthesizes the foundational scientific findings on the insecticidal and anti-inflammatory mechanisms of action of Protostemonine. A key discovery in its insecticidal properties points to the antagonism of insect nicotinic acetylcholine receptors (nAChRs) by a derivative of Protostemonine. Concurrently, its anti-inflammatory effects are attributed to the modulation of critical intracellular signaling cascades, specifically the MAPK/AKT and STAT6 pathways. This document provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows.
Insecticidal Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors
Early investigations into the insecticidal properties of Stemona alkaloids have identified the nervous system of insects as a primary target. Research has demonstrated that a derivative of protostemonine, 13-demethoxy-11(S),12(R)-dihydroprotostemonine, functions as an antagonist of insect nicotinic acetylcholine receptors (nAChRs)[1]. This interaction disrupts cholinergic neurotransmission, leading to paralysis and eventual death of the insect.
Quantitative Data
| Compound | Target | Activity | Reference |
| 13-demethoxy-11(S),12(R)-dihydroprotostemonine | Insect Nicotinic Acetylcholine Receptor | Antagonist | [1] |
| 16-hydroxystemofoline | Insect Nicotinic Acetylcholine Receptor | Agonist | [1] |
Experimental Protocols
1.2.1 In Vitro Electrophysiological Assay on Insect Nicotinic Acetylcholine Receptors
The following is a representative protocol for assessing the antagonist activity of compounds on insect nAChRs using two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing the receptor.
Materials:
-
Xenopus laevis oocytes
-
cRNA of insect nAChR subunits
-
Collagenase Type IA
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage-clamp amplifier
-
Glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl
-
Protostemonine or its derivatives
-
Acetylcholine (ACh)
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a mature female Xenopus laevis and treat with 1.5 mg/mL collagenase in Ca2+-free OR2 solution to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired insect nAChR subunits. Incubate the injected oocytes at 16-18°C in ND96 solution supplemented with 50 µg/mL gentamycin for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two glass microelectrodes for voltage clamping and current recording.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
-
Compound Application:
-
Apply acetylcholine (ACh) at its EC50 concentration to elicit a control inward current.
-
Wash the oocyte with ND96 solution until the current returns to baseline.
-
Pre-apply Protostemonine or its derivative at the desired concentration for 2 minutes.
-
Co-apply the test compound with ACh (EC50) and record the current response.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the presence and absence of the test compound.
-
Calculate the percentage of inhibition caused by the test compound.
-
Determine the IC50 value by testing a range of concentrations and fitting the data to a dose-response curve.
-
1.2.2 Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This representative protocol describes a competitive binding assay to determine the affinity of a test compound for insect nAChRs.
Materials:
-
Insect neuronal membrane preparation expressing nAChRs
-
Radioligand (e.g., [3H]imidacloprid or [3H]epibatidine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Protostemonine
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the insect neuronal membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of Protostemonine. The total volume is brought up with binding buffer.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Protostemonine.
-
Calculate the IC50 value from the resulting competition curve and determine the Ki value using the Cheng-Prusoff equation.
-
Visualization of the Proposed Insecticidal Mechanism
Caption: Proposed insecticidal mechanism of a Protostemonine derivative.
Anti-inflammatory Mechanism of Action
Protostemonine has demonstrated significant anti-inflammatory properties in preclinical models. The primary mechanisms identified involve the inhibition of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways, as well as the Signal Transducer and Activator of Transcription 6 (STAT6) pathway.
Inhibition of MAPK and AKT Signaling Pathways
In studies utilizing lipopolysaccharide (LPS)-stimulated macrophages, Protostemonine has been shown to inhibit the phosphorylation of MAPKs (such as p38) and AKT. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.[2]
2.1.1 Quantitative Data
The following table summarizes the dose-dependent inhibitory effects of Protostemonine on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.
| Analyte | Protostemonine Concentration (µM) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | 1 | ~20% | [3] |
| 3 | ~40% | [3] | |
| 10 | ~60% | [3] | |
| 30 | ~80% | [3] | |
| 100 | >90% | [3] | |
| TNF-α mRNA | 10 | Significant Reduction | [3] |
| 30 | Significant Reduction | [3] | |
| 100 | Significant Reduction | [3] | |
| IL-6 mRNA | 10 | Significant Reduction | [3] |
| 30 | Significant Reduction | [3] | |
| 100 | Significant Reduction | [3] | |
| IL-1β mRNA | 10 | Significant Reduction | [3] |
| 30 | Significant Reduction | [3] | |
| 100 | Significant Reduction | [3] |
2.1.2 Experimental Protocols
2.1.2.1 Cell Culture and Treatment for In Vitro Anti-inflammatory Assays
This protocol outlines the general procedure for culturing RAW264.7 macrophages and treating them to assess the anti-inflammatory effects of Protostemonine.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Protostemonine
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for NO assay) at a density that allows for approximately 80-90% confluency at the time of treatment.
-
Pre-treatment: Pre-treat the cells with varying concentrations of Protostemonine (e.g., 1, 3, 10, 30, 100 µM) for 30 minutes.
-
Stimulation: Stimulate the cells with LPS (e.g., 0.1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine protein analysis, shorter times for phosphorylation studies).
-
Sample Collection:
-
For NO and cytokine analysis, collect the cell culture supernatant.
-
For Western blot analysis, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.
-
2.1.2.2 Western Blot for Phosphorylated MAPK and AKT
This is a representative protocol for detecting the phosphorylation status of MAPK and AKT.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins.
2.1.2.3 Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plate
Protocol:
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.
-
Sample Preparation: Add cell culture supernatant to the wells of a 96-well plate.
-
Griess Reaction: Add an equal volume of Griess Reagent to each well containing the standards and samples.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
2.1.2.4 Cytokine Measurement by ELISA
This is a representative protocol for a sandwich ELISA to quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Materials:
-
Cell culture supernatant
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Recombinant cytokine standard
Protocol:
-
Standard and Sample Addition: Add the cytokine standards and cell culture supernatants to the wells of the ELISA plate and incubate.
-
Washing: Wash the plate several times with wash buffer.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Wash the plate.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate.
-
Washing: Wash the plate.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Calculation: Calculate the cytokine concentration in the samples from the standard curve.
Inhibition of STAT6 Signaling Pathway
In the context of allergic inflammation, such as asthma, Protostemonine has been found to attenuate the IL-4-induced phosphorylation of STAT6.[4] This action leads to a reduction in the expression of M2 macrophage markers, suggesting a role for Protostemonine in modulating immune responses.
2.2.1 Experimental Protocol: Western Blot for Phosphorylated STAT6
The protocol is similar to that described in section 2.1.2.2, with the following modifications:
-
Cell Stimulation: Cells (e.g., bone marrow-derived macrophages) are stimulated with IL-4.
-
Primary Antibodies: Use primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
Visualization of Anti-inflammatory Signaling Pathways and Workflows
Caption: Anti-inflammatory signaling pathways inhibited by Protostemonine.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Early research on Protostemonine has established a foundation for its potential therapeutic applications, highlighting a dual mechanism of action that encompasses both insecticidal and anti-inflammatory activities. Its ability to antagonize insect nicotinic acetylcholine receptors provides a clear rationale for its traditional use as an insecticide and a promising avenue for the development of novel pest control agents. Furthermore, its capacity to modulate key inflammatory signaling pathways, including MAPK/AKT and STAT6, underscores its potential as a lead compound for the development of new anti-inflammatory drugs. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these initial findings, including detailed experimental methodologies to facilitate further investigation into the multifaceted therapeutic potential of Protostemonine. Further research is warranted to determine the specific binding affinities of Protostemonine to its molecular targets and to fully elucidate the downstream consequences of its signaling modulation in various disease models.
References
- 1. Alkaloids from stems and leaves of Stemona japonica and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protostemonine attenuates alternatively activated macrophage and DRA-induced asthmatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Protostemotinine for laboratory use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protostemotinine is a naturally occurring alkaloid belonging to the Stemona alkaloid family. Isolated from the roots of Stemona sessilifolia, this complex molecule has garnered interest within the scientific community.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support its use in laboratory research and drug discovery endeavors. While the complete spectroscopic and biological profile of this compound is not yet fully elucidated in publicly available literature, this document consolidates the existing data to serve as a foundational resource.
Physicochemical Properties
This compound is a solid, typically appearing as an off-white to light yellow powder. Its solubility has been noted in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H29NO6 | [2] |
| Molecular Weight | 415.48 g/mol | [2] |
| CAS Number | 169534-85-4 | [2] |
| Appearance | Solid, Off-white to light yellow powder | |
| Solubility | Soluble in DMSO | |
| Predicted Boiling Point | 690.7 ± 55.0 °C | [2] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | [2] |
Spectroscopic Data
Table 2: Summary of Spectroscopic Characterization of this compound
| Technique | Status of Available Data |
| ¹H NMR | Structure elucidated using this method, but specific chemical shift data is not publicly available. |
| ¹³C NMR | Structure elucidated using this method, but specific chemical shift data is not publicly available. |
| Mass Spectrometry | Structure confirmed by this method, but detailed fragmentation data is not publicly available. |
| Infrared Spectroscopy | Structure confirmed by this method, but specific absorption band data is not publicly available. |
Experimental Protocols
Isolation and Purification of this compound
This compound is naturally sourced from the roots of the plant Stemona sessilifolia. The general procedure for the isolation of alkaloids from this plant involves solvent extraction followed by chromatographic separation. While a detailed, step-by-step protocol specifically for this compound is not available, a general workflow can be inferred from literature describing the isolation of other alkaloids from the same source.
A generalized workflow for the isolation and purification of alkaloids from Stemona sessilifolia is depicted in the following diagram.
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered roots of Stemona sessilifolia are subjected to extraction with a suitable organic solvent, such as ethanol. This process yields a crude extract containing a mixture of alkaloids and other plant metabolites.
-
Acid-Base Partitioning: The crude extract is then typically subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, which protonates the nitrogen-containing alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified, and the deprotonated alkaloids are extracted back into an organic solvent.
-
Chromatography: The resulting enriched alkaloid fraction is then subjected to one or more rounds of column chromatography. Silica gel is a commonly used stationary phase, with a gradient of solvents of increasing polarity used for elution. Fractions are collected and monitored by techniques like thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activity
The biological activities of this compound have not been extensively studied, and there is a significant gap in the literature regarding its specific mechanism of action and effects on cellular signaling pathways. However, studies on other alkaloids isolated from Stemona sessilifolia provide some context for potential areas of investigation.
Some alkaloids from this plant species have been reported to exhibit antitussive and acetylcholinesterase (AChE) inhibitory activities.[5][6] The inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key mechanism for the treatment of conditions like Alzheimer's disease.
The potential for this compound to act as an acetylcholinesterase inhibitor suggests a possible therapeutic application and warrants further investigation. A simplified diagram illustrating the general mechanism of acetylcholinesterase inhibition is provided below.
Caption: General mechanism of acetylcholinesterase inhibition.
Future Directions
The current body of knowledge on this compound provides a starting point for further research. Key areas for future investigation include:
-
Complete Spectroscopic Characterization: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and IR data are needed to be publicly documented to facilitate the routine identification and quality control of this compound.
-
Biological Screening: A comprehensive screening of this compound against a panel of biological targets is necessary to uncover its pharmacological potential. Based on the activities of related alkaloids, initial studies could focus on its antitussive and acetylcholinesterase inhibitory effects.
-
Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound represents an intriguing natural product with potential for further scientific exploration. This guide has summarized the currently available physical and chemical data to aid researchers in their laboratory work. The significant gaps in the detailed spectroscopic and biological data highlight the need for further investigation to fully unlock the scientific and therapeutic potential of this Stemona alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Protostemotinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protostemotinine, a prominent alkaloid within the Stemona genus, has garnered significant scientific interest due to its traditional use in treating respiratory ailments and as a natural insecticide. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, primarily Stemona sessilifolia and Stemona japonica. It delves into the traditional preparations, summarizes the available quantitative pharmacological data, and outlines detailed experimental protocols for the isolation and bioactivity assessment of this compound. Furthermore, this guide explores the known mechanisms of action, including relevant signaling pathways, to facilitate further research and drug development endeavors.
Introduction
The genus Stemona, known as "Bai Bu" in Traditional Chinese Medicine (TCM), has a long history of use in various Asian cultures for its medicinal properties.[1][2] These plants are particularly valued for their potent antitussive (cough-suppressing) and insecticidal activities.[3][4] Phytochemical investigations have revealed that the characteristic biological effects of Stemona species are largely attributable to a unique group of alkaloids.[1][5] Among these, this compound, which is synonymous with maistemonine, stands out as a key bioactive constituent.[6]
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the ethnobotanical uses and pharmacological potential of this compound. By consolidating traditional knowledge with modern scientific findings, this document seeks to provide a solid foundation for future studies and the potential development of novel therapeutic agents.
Ethnobotanical Uses
The primary ethnobotanical applications of this compound-containing plants fall into two main categories: respiratory treatments and pest control.
Antitussive Applications
In Traditional Chinese Medicine, the roots of Stemona species are widely used to moisten the lungs and stop coughs.[4] They are particularly employed for chronic and persistent coughs.[4]
Traditional Preparations:
-
Decoction: The most common method of preparation involves boiling the dried roots in water.[4] A typical dosage is 3-9 grams of the dried root per day.[4]
-
Tincture: An alcohol-based extract is also used, which is believed to have a long shelf life and allow for easy administration.[7]
Insecticidal Applications
Stemona extracts have been traditionally used as a natural insecticide against a variety of pests.[3] This application is well-documented in historical and contemporary ethnobotanical literature.
Traditional Preparations:
-
Aqueous Extract: The roots are crushed and soaked in water to create a solution that can be sprayed on crops.
-
Topical Application: For ectoparasites like lice, a paste or a concentrated decoction of the root is applied directly to the affected area.[4]
Quantitative Pharmacological Data
While ethnobotanical reports provide qualitative evidence of efficacy, modern pharmacological studies have begun to quantify the biological activities of this compound and related alkaloids.
| Alkaloid Class | Bioactivity | Assay | Results | Reference |
| Maistemonine-class | Anti-inflammatory | Inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages | IC50 values of 19.7 µM and 13.8 µM for stemajapines A and C, respectively. | [6][8] |
Note: Specific quantitative data for the antitussive and insecticidal activities of purified this compound (maistemonine) are not yet widely available in the reviewed literature. Further research is required to establish precise ED50 and LD50 values.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for assessing its key biological activities.
Isolation of Maistemonine-class Alkaloids from Stemona japonica
This protocol is adapted from a study on the isolation of maistemonine-class alkaloids from the roots of S. japonica.[6]
Extraction and Initial Fractionation:
-
Extract fresh, fragmented roots of S. japonica (60 kg) with 80% methanol at room temperature.
-
Evaporate the solvent under vacuum to obtain a crude extract.
-
Suspend the crude extract in 1% HCl and partition with ethyl acetate (EtOAc).
-
Adjust the acidic aqueous layer to pH 7-8 with 5% ammonia solution.
-
Extract the basified aqueous layer with EtOAc to yield a crude alkaloid extract (666 g).
-
Subject the crude alkaloid extract to C18 Medium Pressure Liquid Chromatography (MPLC) with a MeOH–H₂O gradient (1:9 to 100:0, v/v) to obtain fractions based on Thin Layer Chromatography (TLC) analysis.
Purification:
-
Further separate the fractions using column chromatography on silica gel and Sephadex LH-20 to isolate individual compounds, including maistemonine (this compound).
Antitussive Activity Assay (Citric Acid-Induced Cough Model)
This protocol is a standard method for evaluating the antitussive effects of compounds in guinea pigs.
-
House male guinea pigs in a controlled environment.
-
Expose the animals to a 0.1 M citric acid aerosol for a set duration to induce coughing.
-
Administer the test compound (e.g., this compound) orally or via injection at various doses.
-
After a predetermined time, re-expose the animals to the citric acid aerosol.
-
Record the number of coughs during the exposure period and compare it to a vehicle-treated control group.
-
Calculate the percentage of cough inhibition for each dose.
Insecticidal Activity Assay (Contact Toxicity)
This protocol assesses the direct toxicity of a compound to insects.
-
Rear a suitable insect species (e.g., fruit flies or aphids) under controlled conditions.
-
Dissolve the test compound in an appropriate solvent to create a series of concentrations.
-
Apply a small, defined volume of each concentration directly to the dorsal thorax of individual insects.
-
Place the treated insects in a clean container with a food source.
-
Assess mortality at specified time points (e.g., 24, 48, and 72 hours) and compare to a solvent-treated control group.
-
Calculate the LD50 (lethal dose for 50% of the population).
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).[6]
-
Culture RAW264.7 macrophage cells in a suitable medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, leaving an unstimulated control.
-
After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC50 value (the concentration that inhibits 50% of NO production).
Mechanism of Action and Signaling Pathways
The biological activities of this compound are attributed to its interaction with specific molecular targets and modulation of cellular signaling pathways.
Insecticidal Mechanism
The insecticidal properties of Stemona alkaloids are believed to be mediated through their action on the insect nervous system. Some studies suggest that these alkaloids act as antagonists of the nicotinic acetylcholine receptor (nAChR), a key receptor involved in synaptic transmission in insects. By blocking this receptor, the alkaloids disrupt nerve impulses, leading to paralysis and death.
Anti-inflammatory Mechanism
The anti-inflammatory effects of maistemonine-class alkaloids are likely due to the modulation of key inflammatory signaling pathways. While the exact mechanism for this compound is still under investigation, related compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide. This suggests a potential interaction with pathways such as the Nuclear Factor-kappa B (NF-κB) or the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are central regulators of inflammation.
Conclusion and Future Directions
This compound and the plants that contain it represent a valuable resource for the discovery of new drugs, particularly for the treatment of cough and for the development of natural insecticides. While traditional knowledge provides a strong foundation, further rigorous scientific investigation is necessary to fully elucidate the pharmacological properties and mechanisms of action of this compound.
Future research should focus on:
-
Obtaining specific quantitative data (ED50, LD50, IC50) for the antitussive and insecticidal activities of purified this compound.
-
Conducting detailed studies to confirm the precise molecular targets and signaling pathways involved in its various biological effects.
-
Performing preclinical and clinical studies to evaluate the safety and efficacy of this compound for its traditional medicinal uses.
By bridging the gap between traditional ethnobotanical knowledge and modern scientific research, the full therapeutic potential of this compound can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. preprints.org [preprints.org]
- 4. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Initial Toxicological Profile of Protostemotinine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protostemotinine, an alkaloid isolated from the roots and rhizomes of Stemona sessilifolia, has garnered interest for its potential therapeutic properties. This technical guide provides an initial toxicological profile of this compound, drawing from the currently available scientific literature. While comprehensive toxicological data remains limited, existing studies provide foundational insights into its acute toxicity and cytotoxicity. This document summarizes the key findings, details the experimental methodologies employed in these studies, and visualizes the known signaling pathways and experimental workflows. It is important to note that crucial quantitative toxicological metrics such as the median lethal dose (LD50) and No-Observed-Adverse-Effect Level (NOAEL) are not yet established in the public domain. Further research is imperative to fully characterize the safety profile of this compound for any potential clinical applications.
Introduction
This compound is a natural alkaloid belonging to the Stemona family of compounds, which are known for a range of biological activities. The increasing interest in natural products for drug discovery necessitates a thorough evaluation of their safety profiles. This whitepaper serves as a preliminary toxicological assessment of this compound, consolidating the existing, albeit limited, data for the scientific community.
Quantitative Toxicological Data
A comprehensive search of scientific databases has revealed a notable absence of quantitative toxicological data for this compound. Key metrics essential for a complete safety assessment are currently unavailable.
Table 1: Summary of Acute and Sub-Chronic Toxicity Data for this compound
| Parameter | Species | Route of Administration | Value | Source |
| LD50 (Median Lethal Dose) | Not Available | Not Available | Not Available | Not Available |
| NOAEL (No-Observed-Adverse-Effect Level) | Not Available | Not Available | Not Available | Not Available |
Table 2: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | Endpoint | Result | Source |
| RAW264.7 (Murine Macrophage) | MTT Assay | Cell Viability | No cytotoxic effects observed at concentrations up to 100 µmol/L | [1] |
| IC50 (Half-maximal Inhibitory Concentration) | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
The following sections detail the methodologies from a key study that investigated the effects of this compound.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on RAW264.7 macrophage cells.[1]
-
Cell Line: RAW264.7 murine macrophage cells.
-
Treatment: Cells were treated with Protostemonine at concentrations of 0, 1, 3, 10, 30, and 100 μmol/L.[1]
-
Incubation: The cells were incubated for 48 hours.[1]
-
Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Endpoint: The assay measures the metabolic activity of the cells, which is correlated with cell viability.
In Vivo Acute Toxicity Assessment
Objective: To evaluate the acute in vivo effects of this compound in a mouse model.
-
Animal Model: C57BL/6 mice.[2]
-
Treatment: Mice were administered Protostemonine at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[2]
-
Observation: The study primarily focused on the anti-inflammatory effects of Protostemonine in a lipopolysaccharide (LPS)-induced acute lung injury model.[1]
-
Toxicity Endpoint: The study reported "no side effects in vivo" at the tested dose, based on the context of the inflammatory model.[1] Specific toxicological parameters beyond general observation were not detailed.
Signaling Pathways and Experimental Workflows
Signaling Pathway Modulated by this compound
This compound has been shown to modulate inflammatory responses by inhibiting the MAPK and PI3K/AKT signaling pathways in macrophages.[1]
References
Methodological & Application
Application Notes: Extraction and Isolation of Protostemotinine from Stemona Species
Introduction Protostemotinine is a bioactive alkaloid belonging to the Stemona alkaloid group, which is characteristic of plants in the Stemonaceae family. These compounds are known for their significant antitussive and insecticidal properties. This compound has been successfully isolated from the roots of various Stemona species, including Stemona sessilifolia.[1] This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant material, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies are based on established scientific literature and involve a multi-step process of solvent extraction followed by chromatographic separation.
General Principles The isolation of this compound, like other alkaloids, relies on its basic nature and solubility characteristics. The general workflow involves:
-
Extraction : Utilizing an alcohol-based solvent to extract a wide range of compounds, including alkaloids, from the dried and powdered plant material.
-
Acid-Base Partitioning : A liquid-liquid extraction technique to selectively separate the basic alkaloids from neutral and acidic components.
-
Chromatographic Purification : Employing techniques like column chromatography to isolate individual alkaloids, such as this compound, from the crude alkaloid mixture.
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids from Plant Material
This protocol describes the initial extraction of total alkaloids from the roots of Stemona species.
1.1. Plant Material Preparation:
-
Collect fresh roots of a suitable Stemona species (e.g., Stemona sessilifolia or Stemona japonica).
-
Wash the roots thoroughly to remove soil and debris.
-
Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (40-50°C) until brittle.
-
Grind the dried roots into a coarse or thick powder using a mechanical grinder.[2]
1.2. Solvent Extraction:
-
Place the powdered plant material in a large flask or extractor.
-
Add an alcoholic solvent, such as 75-95% ethanol or 80% methanol, to the flask.[1][3][4] The solvent-to-solid ratio can vary, with a typical starting point being 8:1 (v/w).[2]
-
Perform the extraction. Two common methods are:
-
Maceration: Submerge the powder in the solvent and let it stand at room temperature for several days (e.g., 4 days), with occasional stirring.[3] This process can be repeated multiple times (e.g., 4 times) with fresh solvent to ensure exhaustive extraction.
-
Reflux Extraction: Heat the solvent-plant material mixture to a gentle boil (reflux) for a specified period, typically 3 hours.[2] This process is usually repeated 2-3 times to maximize yield.[2]
-
-
After extraction, filter the mixture to separate the liquid extract from the solid plant residue.
-
Combine the filtrates from all extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the solvent, yielding a dark, crude residue.[3][4]
1.3. Acid-Base Partitioning for Alkaloid Enrichment:
-
Suspend the crude residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[3][4]
-
Transfer the suspension to a separatory funnel and add an acidic aqueous solution (e.g., 1-5% HCl).[3][4]
-
Shake the funnel vigorously and allow the layers to separate. The protonated alkaloids will dissolve in the acidic aqueous layer.
-
Collect the lower aqueous layer. Repeat the acid extraction on the organic layer 2-3 more times to ensure all alkaloids are transferred to the aqueous phase.
-
Combine all acidic aqueous fractions.
-
Adjust the pH of the combined aqueous layer to be basic (pH 7-8 or higher) by slowly adding a base, such as a dilute ammonia solution.[3][4] This deprotonates the alkaloids, making them insoluble in water.
-
Extract the liberated free-base alkaloids from the basic aqueous solution using an organic solvent (e.g., CH₂Cl₂ or EtOAc).[3][4] Perform this extraction multiple times (e.g., 3-4 times).
-
Combine the organic layers, dry them over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[4]
Protocol 2: Isolation and Purification of this compound
This protocol details the chromatographic separation of this compound from the crude alkaloid mixture.
2.1. Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable slurry packing method.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common method is to use a gradient elution.[4]
-
Collect fractions of the eluate using test tubes or a fraction collector.
-
Monitor the separation process by analyzing the collected fractions using Thin-Layer Chromatography (TLC).
-
Combine the fractions that contain the compound of interest (this compound).
-
Evaporate the solvent from the combined fractions to yield the purified compound.
2.2. Further Purification (Optional):
-
If the isolated this compound is not sufficiently pure, further purification can be achieved using methods like:
-
Preparative Thin-Layer Chromatography (Prep-TLC): Apply the semi-purified sample as a band onto a large TLC plate and develop it. After development, scrape the band corresponding to this compound and elute the compound from the silica with a suitable solvent.[3]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step.
-
Data Presentation
The following tables summarize quantitative data from various extraction protocols found in the literature.
Table 1: Summary of Extraction Parameters for Stemona Alkaloids
| Plant Species | Part Used | Initial Mass | Extraction Solvent | Method | Solvent Volume/Ratio | Yield of Crude Alkaloid Extract | Reference |
| Stemona japonica | Roots | N/A | 90% Alcohol | Reflux (3h x 3) | 8x amount of material | N/A | [2] |
| Unidentified Stemona sp. | Roots | 1.1 kg (dry) | 95% Ethanol | Maceration (4 days) | 4 x 3000 mL | 0.732 g (from 58.8 g of initial extract) | [3] |
| Stemona japonica | Roots | 60 kg (fresh) | 80% Methanol | Maceration (RT) | N/A | 666 g | [4] |
| Stemona sessilifolia | Roots | N/A | 75% Ethanol | Partitioned | N/A | N/A | [1] |
Table 2: Chromatographic Purification Parameters
| Technique | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Application | Reference |
| Column Chromatography | Silica Gel | Chloroform-Acetone | Gradient (1:0 to 0:1, v/v) | Fractionation of crude alkaloids | [4] |
| Column Chromatography | Silica Gel | Dichloromethane-Methanol-Aqueous NH₃ | N/A | Purification of crude alkaloids | [3] |
| Cation Exchange Resin | D004 Resin | N/A | Adsorption/Desorption | Purification of total alkaloids | [2] |
| Preparative TLC | Silica Gel | Dichloromethane-Methanol-Aqueous NH₃ (100:5:1) | Isocratic | Final purification of compounds | [3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and isolation of this compound.
Caption: Workflow for this compound Isolation.
References
Total Synthesis of Protostemonine and its Analogues: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis protocols for the structurally complex alkaloid, protostemonine, and its analogues. This application note includes detailed experimental methodologies, quantitative data summaries, and visualizations of the synthetic pathways.
Protostemonine, a member of the Stemona alkaloid family, possesses a complex tetracyclic core and has garnered significant attention from the synthetic chemistry community due to its intricate architecture and potential biological activity. The development of efficient and stereoselective total syntheses is crucial for enabling further investigation into its medicinal properties and for the generation of novel analogues for structure-activity relationship (SAR) studies. This document outlines key strategies and protocols from seminal total syntheses of protostemonine.
Key Synthetic Strategies and Experimental Protocols
Two major synthetic routes to (±)-protostemonine have been reported, one by Kende et al. and another by Martin et al. Both approaches feature unique strategies for the construction of the core ring system.
Kende's Convergent Intramolecular [4+2] Cycloaddition Strategy
A cornerstone of Kende's approach is a convergent intramolecular Diels-Alder reaction to construct the tetracyclic core of protostemonine. This strategy involves the synthesis of a complex triene precursor, which then undergoes cyclization to form the key ring system.
Table 1: Key Quantitative Data for Kende's Total Synthesis of (±)-Protostemonine
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Alkylation | LDA, THF, -78 °C; then add electrophile | Substituted lactone | 85 |
| 2 | Reduction | DIBAL-H, Toluene, -78 °C | Lactol | 92 |
| 3 | Wittig Reaction | Ph3P=CHCO2Me, Benzene, reflux | α,β-Unsaturated ester | 78 |
| 4 | Hydrolysis and Esterification | 1. LiOH, THF/H2O; 2. TMSCHN2, Benzene/MeOH | Methyl ester | 95 (2 steps) |
| 5 | Amide Coupling | Amine, EDCI, HOBt, CH2Cl2 | Amide precursor | 88 |
| 6 | Intramolecular Diels-Alder | Toluene, 180 °C, sealed tube | Tetracyclic core | 65 |
| 7 | Lactone Formation | 1. LiOH, THF/H2O; 2. I2, NaHCO3, CH3CN/H2O | Iodolactone | 75 (2 steps) |
| 8 | Radical Deiodination | Bu3SnH, AIBN, Benzene, reflux | (±)-Protostemonine | 80 |
Experimental Protocol: Intramolecular Diels-Alder Reaction (Step 6)
A solution of the triene precursor (1.0 eq) in anhydrous toluene (0.01 M) is degassed with argon for 15 minutes. The solution is then transferred to a sealed tube and heated at 180 °C for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the tetracyclic product.
DOT Diagram: Kende's Synthetic Strategy
Caption: Kende's convergent approach to protostemonine.
Martin's Tandem Acyl-Radical Cyclization/Intermolecular Radical Addition Strategy
The synthesis developed by Martin and colleagues utilizes a tandem radical cyclization approach to construct the core of protostemonine. This elegant strategy involves the generation of an acyl radical which undergoes a cascade of cyclizations to rapidly build molecular complexity.
Table 2: Key Quantitative Data for Martin's Total Synthesis of (±)-Protostemonine
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Michael Addition | NaH, THF; then add Michael acceptor | Adduct | 90 |
| 2 | Selenation | LDA, THF, -78 °C; then PhSeCl | α-Phenylseleno ester | 82 |
| 3 | Oxidative Elimination | H2O2, CH2Cl2 | α,β-Unsaturated ester | 88 |
| 4 | Amide Formation | Amine, AlMe3, Toluene | Amide precursor | 91 |
| 5 | Acyl Radical Precursor Formation | 1. DIBAL-H; 2. PhSeCl, Pyridine | Phenylseleno ester | 75 (2 steps) |
| 6 | Tandem Radical Cyclization | Bu3SnH, AIBN, Benzene, reflux | Tetracyclic lactam | 55 |
| 7 | Lactone Annulation | 1. LDA, THF, -78°C; 2. Ethyl acrylate | Michael adduct | 70 |
| 8 | Reduction and Cyclization | 1. NaBH4, MeOH; 2. H+ | (±)-Protostemonine | 65 (2 steps) |
Experimental Protocol: Tandem Radical Cyclization (Step 6)
A solution of the acyl selenide precursor (1.0 eq) and AIBN (0.2 eq) in anhydrous benzene (0.02 M) is degassed with argon for 20 minutes. A solution of Bu3SnH (1.2 eq) in anhydrous benzene (0.1 M) is then added dropwise via syringe pump over 4 hours to the refluxing reaction mixture. After the addition is complete, the reaction is refluxed for an additional 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the tetracyclic lactam.
DOT Diagram: Martin's Synthetic Strategy
Caption: Martin's tandem radical cyclization approach.
Synthesis of Protostemonine Analogues
The development of synthetic routes to protostemonine has paved the way for the creation of analogues to probe the pharmacophore of this natural product. Modifications have been primarily focused on the periphery of the molecule, particularly on the butenolide and butyrolactone moieties.
General Protocol for Analogue Synthesis via Modification of the Butenolide Ring:
A common strategy for modifying the butenolide ring involves the Wittig reaction of a stabilized ylide with a key ketone intermediate, similar to the strategies employed in the total syntheses. By varying the structure of the Wittig reagent, a diverse range of analogues with different substituents on the butenolide ring can be accessed.
Experimental Protocol: Wittig Reaction for Analogue Synthesis
To a solution of the phosphonium salt (1.2 eq) in anhydrous THF (0.1 M) at 0 °C is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at 0 °C for 30 minutes. A solution of the ketone precursor (1.0 eq) in anhydrous THF (0.2 M) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired butenolide analogue.
DOT Diagram: Logic for Analogue Synthesis
Application Notes and Protocols for the Spectroscopic Characterization of Protostemotinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic data and analytical protocols for the characterization of Protostemotinine, an alkaloid isolated from Stemona species. The structural elucidation of this natural product relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is important to note that the compound initially named this compound was later identified as being identical to a previously reported alkaloid, Maistemonine. Therefore, this document will refer to the consolidated data for this compound.
Spectroscopic Data
The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound (Maistemonine). The data is compiled from the original structure elucidation publication and subsequent studies.
Table 1: ¹H NMR Spectroscopic Data for this compound (Maistemonine)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 6.67 | s | |
| 3 | 3.24 | m | |
| 5α | 2.10 | m | |
| 5β | 1.85 | m | |
| 6α | 2.35 | m | |
| 6β | 1.90 | m | |
| 7α | 2.20 | m | |
| 7β | 1.75 | m | |
| 8 | 3.89 | ddd | 5.6, 5.6, 1.0 |
| 9 | 1.99 | ddd | 10.2, 4.7 |
| 9a | 3.65 | m | |
| 10 | 1.82 | m | |
| 11 | 3.52 | m | |
| 12 | 4.83 | m | 6.4, 1.8 |
| 13 | 7.14 | dq | 1.9, 1.5 |
| 16 | 1.92 | dd | 1.8, 1.5 |
| 17 | 1.06 | d | 6.6 |
| 18 | 4.17 | m | |
| 20 | 2.62 | m | |
| 22 | 1.25 | d | 6.9 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Maistemonine)
| Position | Chemical Shift (δ) ppm |
| 1 | 114.6 |
| 2 | 154.0 |
| 3 | 64.5 |
| 5 | 38.7 |
| 6 | 27.8 |
| 7 | 46.2 |
| 8 | 80.1 |
| 9 | 55.4 |
| 9a | 58.9 |
| 10 | 40.7 |
| 11 | 85.1 |
| 12 | 83.2 |
| 13 | 146.9 |
| 14 | 130.7 |
| 15 | 174.1 |
| 16 | 10.7 |
| 17 | 16.7 |
| 18 | 83.1 |
| 19 | 40.7 |
| 20 | 34.9 |
| 21 | 179.5 |
| 22 | 14.9 |
Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) data is crucial for confirming the molecular formula of this compound.
-
Molecular Formula: C₂₂H₂₉NO₇
-
Observed m/z: Typically observed as the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. The exact mass will be consistent with the molecular formula. For example, HRESIMS m/z = 406.1631 [M + Na]⁺ (calculated for C₂₂H₂₅NO₅Na, 406.1630) has been reported for a related analogue, highlighting the technique's precision.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound, based on standard methodologies for natural product characterization.
1. Sample Preparation
-
Isolation: this compound is isolated from the roots of Stemona species, typically Stemona sessilifolia. The isolation process involves extraction with organic solvents (e.g., methanol or ethanol), followed by a series of chromatographic separations, including column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC or LC-MS prior to spectroscopic analysis.
-
NMR Sample: A sample of 1-5 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00 ppm).
-
MS Sample: A dilute solution of the purified compound is prepared in a suitable solvent for the ionization technique to be used (e.g., methanol for Electrospray Ionization - ESI).
2. NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz for ¹H).
-
¹H NMR:
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.
-
A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.
-
3. Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) source is typically used.
-
Acquisition:
-
The sample is introduced into the mass spectrometer, and the data is acquired in positive or negative ion mode.
-
The high-resolution measurement of the molecular ion peak allows for the unambiguous determination of the elemental composition.
-
Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information.
-
Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the isolation and structure elucidation of this compound.
Caption: Workflow for the isolation and characterization of this compound.
Signaling Pathway for Spectroscopic Data Interpretation
The following diagram illustrates the interconnectedness of different spectroscopic data in determining the final structure.
Caption: Interplay of spectroscopic data for structural elucidation.
Application Notes: Quantitative Analysis of Protostemotinine using UPLC-MS/MS
Abstract
This document provides a detailed protocol for the development of a quantitative analytical method for Protostemotinine, a characteristic alkaloid found in plants of the Stemona genus. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique well-suited for the analysis of Stemona alkaloids which often lack a strong UV chromophore.[1] This application note is intended for researchers, scientists, and professionals in drug development who require a sensitive and specific method for the quantification of this compound in various matrices, including plant extracts and biological samples. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes recommendations for data analysis and method validation. Additionally, a potential signaling pathway for the biological activity of Stemona alkaloids is presented, providing a basis for further pharmacological investigation.
Introduction
This compound (CAS 169534-85-4) is a complex alkaloid with the chemical formula C23H29NO6 and a molecular weight of 415.48 g/mol .[2] It is one of many alkaloids isolated from the roots of Stemona species, which are used in traditional medicine, notably for their antitussive and insecticidal properties. The accurate quantification of individual alkaloids like this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and for understanding their pharmacological effects.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a preferred method for the analysis of Stemona alkaloids due to its high sensitivity and specificity, especially as many of these compounds are not amenable to UV detection.[1] This protocol details a UPLC-MS/MS method, which offers advantages in terms of speed and resolution over conventional HPLC.
Recent research into the biological activities of Stemona alkaloids has revealed their potential as modulators of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer, and has also suggested lung-protective effects potentially mediated through the Nrf2 signaling pathway.[3][4] This application note also provides a conceptual framework for investigating the effects of this compound on the P-gp-mediated efflux pathway.
Experimental Protocols
Sample Preparation (from Stemona plant material)
This protocol is adapted from general methods for the extraction of alkaloids from plant materials.[5][6]
Materials:
-
Dried and powdered Stemona root material
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue and combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of methanol/water (50:50, v/v).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial.
UPLC-MS/MS Method for Quantitative Analysis
The following parameters are a starting point for method development and are based on typical conditions for the analysis of Stemona alkaloids.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes; hold at 95% B for 1 min; return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
To develop the MRM method, a standard solution of this compound should be infused into the mass spectrometer to determine the precursor ion and optimize the collision energy for the product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 416.2 | To be determined | 0.05 | To be determined | To be determined |
| Internal Standard (IS) | Select appropriate | To be determined | 0.05 | To be determined | To be determined |
Note: The precursor ion for this compound is [M+H]+, corresponding to its molecular weight of 415.48. The product ions and optimal voltages/energies must be determined experimentally.
Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
If an internal standard is used, add it to each calibration standard and sample at a constant concentration.
-
Analyze the calibration standards using the UPLC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of this compound.
-
The linearity of the calibration curve should be evaluated, with an r² value > 0.99 being desirable.
Data Presentation
The quantitative data should be summarized in clear and concise tables.
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.3 | 95.0 | 5.0 |
| 5.00 | 0.3 | 5.0 | 95.0 |
| 6.00 | 0.3 | 5.0 | 95.0 |
| 6.10 | 0.3 | 95.0 | 5.0 |
| 8.00 | 0.3 | 95.0 | 5.0 |
Table 2: Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | To be determined |
| Lower Limit of Quantitation (LLOQ) | S/N > 10 | To be determined |
| Accuracy (%) | 85-115% (80-120% for LLOQ) | To be determined |
| Precision (RSD%) | < 15% (< 20% for LLOQ) | To be determined |
| Recovery (%) | Consistent and reproducible | To be determined |
| Matrix Effect | Within acceptable limits | To be determined |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Proposed Signaling Pathway for Investigation
Based on existing literature for related Stemona alkaloids, a potential mechanism of action for this compound could involve the modulation of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for drug efflux.
Caption: Proposed mechanism of this compound as a P-gp inhibitor.
Conclusion
The UPLC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound. The detailed protocol for sample preparation and instrumental analysis will enable researchers to accurately determine the concentration of this alkaloid in various matrices. Furthermore, the proposed signaling pathway offers a valuable starting point for investigating the pharmacological mechanisms of this compound, particularly in the context of overcoming multidrug resistance in cancer therapy. Further studies are warranted to validate this method for specific applications and to explore the full therapeutic potential of this natural product.
References
- 1. Alkaloidals qualitative & quantitative analysis. | PPTX [slideshare.net]
- 2. phytojournal.com [phytojournal.com]
- 3. Stemona alkaloids, from traditional Thai medicine, increase chemosensitivity via P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristic alkaloids from Stemona sessilifolia with lung protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Qualitative and Quantitative Analysis of Phytochemicals and Pharmacological Value of Some Dye Yielding Medicinal Plants – Oriental Journal of Chemistry [orientjchem.org]
Animal Models for Studying the In-Vivo Effects of Protostemotinine: Application Notes and Protocols
Initial searches for "Protostemotinine" did not yield specific information regarding its in-vivo effects, pharmacological properties, mechanism of action, or toxicity. The following application notes and protocols are therefore based on general principles for evaluating novel compounds in pre-clinical animal studies and will serve as a foundational guide for researchers initiating studies on this compound.
I. Introduction
This compound is a novel compound with potential therapeutic applications. To elucidate its physiological and pharmacological effects, a systematic in-vivo investigation using appropriate animal models is imperative. This document provides a comprehensive overview of recommended animal models, experimental protocols, and data presentation strategies to guide researchers in this endeavor. The following sections detail the selection of animal models, protocols for acute and chronic toxicity studies, and methods for preliminary efficacy and pharmacokinetic assessments.
II. Selection of Animal Models
The choice of animal model is critical for obtaining relevant and translatable data. A tiered approach, starting with small rodents and potentially progressing to larger animals, is recommended.
Table 1: Recommended Animal Models for In-Vivo Studies of this compound
| Animal Model | Key Characteristics & Justification | Primary Applications |
| Mouse (e.g., C57BL/6, BALB/c) | - Well-characterized genetics and physiology.- High-throughput screening.- Availability of transgenic strains.- Cost-effective. | - Acute and sub-chronic toxicity.- Preliminary efficacy screening.- Dose-range finding studies.- Pharmacokinetic profiling. |
| Rat (e.g., Sprague-Dawley, Wistar) | - Larger size allows for easier surgical manipulation and serial blood sampling.- More complex behavioral repertoire.- Well-established toxicological database. | - Chronic toxicity studies.- Detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling.- Safety pharmacology.- Efficacy studies in more complex disease models. |
| Zebrafish (Danio rerio) | - Rapid development and transparent embryos allow for real-time imaging of organ development and toxicity.- High-throughput screening of large compound libraries.- Genetic tractability. | - Developmental toxicity screening.- High-throughput toxicity and efficacy screening. |
III. Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility and validity of experimental findings.
A. Acute Toxicity Study (OECD 423)
Objective: To determine the short-term toxicity of a single high dose of this compound and to estimate its median lethal dose (LD50).
Animal Model: Mice or Rats (typically female, as they are often more sensitive).
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.
-
Grouping: Randomly assign animals to a control group (vehicle only) and at least three dose-level groups (e.g., 50, 300, 2000 mg/kg). A minimum of 3 animals per group is required.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours. Daily observations should continue for 14 days.
-
Parameters to Monitor:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).
-
Body weight changes (measure before dosing and on days 7 and 14).
-
Mortality.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Workflow for Acute Toxicity Study:
Caption: Workflow for an acute toxicity study of this compound.
B. Sub-chronic Toxicity Study (OECD 408)
Objective: To evaluate the toxicity of this compound after repeated daily administration over a 90-day period.
Animal Model: Rats.
Protocol:
-
Animal Acclimation and Grouping: As per the acute toxicity protocol, with larger group sizes (e.g., 10 males and 10 females per group). Include a control group and at least three dose levels.
-
Administration: Administer this compound daily for 90 days.
-
In-life Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to dosing and at termination.
-
Hematology and Clinical Biochemistry: At termination.
-
Urinalysis: At termination.
-
-
Terminal Procedures:
-
Necropsy: Perform a full gross necropsy.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, heart, spleen, brain).
-
Histopathology: Collect and preserve tissues for microscopic examination.
-
Signaling Pathway for Potential Hepatotoxicity:
Caption: A potential signaling pathway for drug-induced liver injury.
C. Preliminary Efficacy Study
Objective: To obtain an initial assessment of the therapeutic efficacy of this compound in a relevant disease model.
Protocol:
-
Disease Model Induction: Induce the disease or condition of interest in the chosen animal model.
-
Grouping: Include a vehicle control group, a positive control group (a known effective treatment), and at least three this compound dose groups.
-
Treatment: Administer this compound according to a predefined schedule.
-
Efficacy Endpoints: Measure relevant disease-specific parameters (e.g., tumor size, behavioral scores, biochemical markers).
-
Data Analysis: Compare the outcomes in the treatment groups to the control groups.
Logical Relationship for Efficacy Assessment:
How to prepare Protostemotinine solutions for cell culture experiments?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protostemotinine is a natural alkaloid compound isolated from the roots and rhizomes of plants belonging to the Stemona genus, such as Stemona sessilifolia. As an alkaloid, it is part of a class of naturally occurring organic compounds that have been noted for a wide range of pharmacological activities. Preliminary research suggests that this compound may possess various biological properties, making it a compound of interest for further investigation in cell-based studies.
These application notes provide a comprehensive guide for the preparation and use of this compound solutions in a laboratory setting for various cell culture experiments.
Properties of this compound
A summary of the key properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Description | Source |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. Poorly soluble in water. | [1][2] |
| Storage (Powder) | Store at -20°C for long-term stability. | - |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | [3] |
Preparation of this compound Solutions
Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in cell culture experiments. Due to its poor aqueous solubility, this compound should first be dissolved in a suitable organic solvent to create a high-concentration stock solution.
Materials Required
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Calibrated pipettes and sterile pipette tips
Protocol: Preparation of a 10 mM Stock Solution
It is standard practice to prepare a concentrated stock solution which can then be diluted to the final desired concentration in the cell culture medium.[4]
-
Calculate the Required Mass: Determine the mass of this compound needed. The molecular weight of this compound is required for this calculation. (Note: The exact molecular weight should be obtained from the supplier's certificate of analysis).
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x MW ( g/mol )
-
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube. Add the appropriate volume of 100% DMSO. For instance, to prepare a 10 mM stock, dissolve the corresponding mass in DMSO.
-
Ensure Complete Solubilization: Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If sterility is a concern, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Label each vial clearly with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C or -80°C.
Protocol: Preparation of Working Solutions
The working solution is prepared by diluting the high-concentration stock solution directly into the cell culture medium.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and preferably ≤0.1%, as higher concentrations can be toxic to cells.[3]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Workflow Diagram
Caption: Workflow for a cell viability assay using this compound.
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Cell Treatment: After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration used).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Data Presentation
Quantitative data from dose-response experiments should be summarized for clarity. The table below provides a template for presenting IC50 values.
| Cell Line | Treatment Duration | IC50 Value (µM) | 95% Confidence Interval |
| MCF-7 | 24 hours | 15.2 | 12.5 - 18.4 |
| MCF-7 | 48 hours | 8.9 | 7.1 - 11.2 |
| A549 | 24 hours | 22.5 | 19.0 - 26.7 |
| A549 | 48 hours | 12.8 | 10.3 - 15.9 |
Note: The data presented in this table is for illustrative purposes only.
Hypothetical Signaling Pathway Investigation
While the precise molecular targets of this compound are not fully elucidated, many natural compounds exert their cellular effects by modulating key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and is a common target for investigation.[1][6][7][8]
Caption: Hypothetical MAPK signaling pathway potentially modulated by this compound.
References
- 1. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Osteopontin Stimulates Preneoplastic Cellular Proliferation Through Activation of the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selectively Inhibition of MAPK pathway showed positive effects on Porcine embryo-derived stem cells pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protostemotinine in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the current, limited scientific literature available on Protostemotinine and related Stemona alkaloids. The neuropharmacological applications described herein are largely proposed and inferred from its known anti-inflammatory properties and the activities of analogous compounds. These protocols are intended to serve as a guide for research and development, and the proposed applications require experimental validation.
Introduction to this compound
This compound is a member of the Stemona alkaloids, a class of natural products isolated from the roots of Stemona species. Traditionally, extracts from these plants have been used in Chinese medicine for their antitussive and insecticidal properties. Recent research has begun to elucidate the pharmacological activities of isolated Stemona alkaloids, with a primary focus on their anti-inflammatory effects. While direct neuropharmacological studies on this compound are scarce, its demonstrated anti-inflammatory actions and the neuropharmacological profile of related alkaloids suggest potential applications in neuroscience research.
Known Biological Activity and Proposed Neuropharmacological Applications
Anti-inflammatory Properties
This compound has been shown to possess significant anti-inflammatory activity. This is a key feature that can be leveraged in neuropharmacology research, as neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders.
Proposed Neuropharmacological Applications based on Anti-inflammatory Activity:
-
Investigation of Neuroinflammatory Pathways: this compound can be used as a tool to study the role of specific inflammatory pathways in neuronal function and dysfunction.
-
Therapeutic Potential in Neurodegenerative Diseases: Its anti-inflammatory effects warrant investigation in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions where neuroinflammation is a key pathological feature.
-
Study of Glial Cell Activation: this compound can be used to modulate the activation of microglia and astrocytes, the primary immune cells of the central nervous system.
Potential as a Sigma Receptor Ligand
While direct binding data for this compound is not available, synthetic analogues of Stemona alkaloids have been shown to bind to sigma receptors.[1] Sigma receptors, particularly sigma-1 and sigma-2, are implicated in a variety of neurological processes, including learning, memory, and mood, and are considered therapeutic targets for psychiatric and neurodegenerative disorders.
Proposed Neuropharmacological Applications based on Potential Sigma Receptor Activity:
-
Characterization of Sigma Receptor Function: If this compound is confirmed to be a sigma receptor ligand, it could be a valuable tool for probing the physiological roles of these receptors in the brain.
-
Development of Novel Therapeutics: As a scaffold, this compound could inspire the design of new, selective sigma receptor modulators for the treatment of neurological and psychiatric conditions.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of Stemona alkaloid analogues.
| Compound Class | Target | Ligand | Ki (nM) | Reference |
| Stemona Alkaloid Analogue | Sigma 1 Receptor | Compound 14{11} | 867 | [1] |
| Stemona Alkaloid Analogue | Sigma 2 Receptor | Compound 14{11} | 280 | [1] |
| Stemona Alkaloid Analogue | Kappa Opioid Receptor | Compound 14{15} | 407 | [1] |
| Stemona Alkaloid Analogue | 5HT1A Receptor | Compound 14{26} | 431 | [1] |
Experimental Protocols
In Vitro Neuroinflammation Assay: Measurement of Cytokine Production in Microglia
This protocol describes how to assess the anti-inflammatory effects of this compound on cultured microglial cells.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed microglia in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatants using specific ELISA kits, following the manufacturer's instructions.[2][3]
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the IC50 value for this compound's inhibition of each cytokine.
Workflow Diagram:
Caption: Workflow for in vitro neuroinflammation assay.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for the sigma-1 receptor.
Materials:
-
Cell membranes prepared from cells expressing sigma-1 receptors (e.g., CHO-S1R) or brain tissue homogenates.
-
[3H]-(+)-Pentazocine (radioligand)
-
Unlabeled (+)-Pentazocine (for non-specific binding)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 50-100 µg protein), varying concentrations of this compound (e.g., 0.1 nM to 10 µM), and a fixed concentration of [3H]-(+)-Pentazocine (e.g., 2-5 nM).
-
Total and Non-specific Binding:
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled (+)-Pentazocine (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway Diagram:
Caption: Proposed this compound interaction with Sigma-1 receptor.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA assay of cytokines in the brain tissues [bio-protocol.org]
- 3. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Protostemotinine extraction?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Protostemotinine extraction from Stemona species.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound and other Stemona alkaloids?
A1: The choice of solvent significantly impacts the extraction yield. Polar solvents are generally most effective. Studies have shown that methanol and aqueous ethanol (typically 70-95%) are efficient solvents for extracting alkaloids from Stemona species.[1][2] For instance, one study on Stemona collinsiae roots found that methanol and 70% ethanol produced nearly the same high yields of didehydrostemofoline, a related alkaloid.[1] Another study on Stemona japonica recommended 90% ethanol for optimal results.[3]
Q2: Which extraction method provides the highest yield of Stemona alkaloids?
A2: Several extraction methods can be employed, each with its advantages and disadvantages. Reflux extraction is a commonly recommended method due to its simplicity, cost-effectiveness, and high efficiency.[1] Sonication and Soxhlet extraction are also effective methods.[1] A comparative study on Stemona collinsiae root extracts indicated that reflux and sonication gave the highest content of didehydrostemofoline.[1] Ultimately, the choice of method may also depend on the scale of the extraction and available equipment.
Q3: How can I purify the crude extract to isolate this compound?
A3: A common and effective method for purifying alkaloids from a crude plant extract is through an acid-base partitioning process. This involves dissolving the crude extract in an organic solvent and then extracting with an acidic aqueous solution. The alkaloids will move to the acidic aqueous phase. This aqueous phase is then made basic, and the alkaloids are re-extracted into an organic solvent, leaving behind many impurities.[4][5] Further purification can be achieved using column chromatography, with stationary phases like silica gel or cation exchange resins.[3][4] One study successfully used a D004 cation exchange resin to purify total alkaloids from Stemona japonica, achieving a product purity of up to 70%.[3]
Q4: What analytical techniques are suitable for quantifying this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the simultaneous quantification of multiple alkaloids in Stemona extracts.[2][6] HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can provide accurate and sensitive quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient Extraction Method: The chosen method may not be optimal for the plant material. | Consider switching to a more efficient method like reflux or sonication. A study on Stemona collinsiae found reflux to be a simple, cheap, and convenient method for achieving high yields.[1] |
| Inappropriate Solvent: The solvent may not be effectively solubilizing the target alkaloids. | Use polar solvents like methanol or 70-95% ethanol, which have been shown to be effective for Stemona alkaloids.[1][3] | |
| Insufficient Extraction Time: The extraction may not have been carried out for a long enough duration to achieve equilibrium. | Increase the extraction time. For reflux extraction, a duration of 3 hours, repeated three times, has been shown to be effective for Stemona japonica.[3] | |
| Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | Grind the dried plant material into a coarse or thick powder to increase the surface area available for extraction.[3] | |
| Low Purity of Final Product | Ineffective Purification: The purification method may not be adequately separating the target alkaloids from other phytochemicals. | Employ a multi-step purification process. Start with acid-base partitioning to enrich the alkaloid fraction, followed by column chromatography (e.g., silica gel or ion exchange) for finer separation.[3][4][5] |
| Contamination: Contamination from equipment or solvents. | Ensure all glassware and equipment are thoroughly cleaned and use high-purity solvents. | |
| Inconsistent Results | Variability in Plant Material: The chemical composition of plants can vary based on genetics, age, collection season, and geographic location.[2] | Whenever possible, use plant material from a consistent and well-documented source. |
| Inconsistent Experimental Parameters: Variations in extraction time, temperature, or solvent-to-solid ratio. | Strictly control all experimental parameters to ensure reproducibility. |
Quantitative Data Summary
Table 1: Comparison of Solvents for Didehydrostemofoline Extraction from Stemona collinsiae [1]
| Solvent | Yield (% w/w) |
| Methanol | 0.393 ± 0.007 |
| 70% Ethanol | 0.388 ± 0.001 |
| Ethanol | Not specified, but lower than Methanol and 70% Ethanol |
| Acetonitrile | Not specified, but lower than Ethanol |
| Acetone | Not specified, but lower than Acetonitrile |
Table 2: Comparison of Extraction Methods for Didehydrostemofoline from Stemona collinsiae using 70% Ethanol [1]
| Extraction Method | Relative Yield |
| Reflux | Highest |
| Sonication | Highest |
| Soxhlet | Lower than Reflux and Sonication |
| Maceration | Lower than Soxhlet |
| Percolation | Lower than Maceration |
Experimental Protocols
Protocol 1: General Reflux Extraction of Stemona Alkaloids
This protocol is a generalized procedure based on effective methods reported for Stemona species.[1][3]
-
Preparation of Plant Material:
-
Air-dry the roots of the Stemona species.
-
Grind the dried roots into a coarse powder.
-
-
Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 8-10 volumes of 90% ethanol (e.g., 800-1000 mL for 100 g of powder).
-
Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 3 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.
-
Combine the extracts from all three cycles.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Protocol 2: Acid-Base Partitioning for Alkaloid Purification
This protocol is a standard method for the selective enrichment of alkaloids.[4][5]
-
Initial Dissolution:
-
Dissolve the crude extract obtained from Protocol 1 in a suitable organic solvent such as ethyl acetate or chloroform.
-
-
Acidic Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute acidic solution (e.g., 5% HCl).
-
Shake the funnel vigorously and then allow the layers to separate.
-
The protonated alkaloids will move into the aqueous acidic layer.
-
Collect the aqueous layer. Repeat the extraction of the organic layer with fresh acidic solution two more times.
-
Combine all the acidic aqueous extracts.
-
-
Basification and Re-extraction:
-
Make the combined aqueous extract basic by slowly adding a base (e.g., 15% ammonia solution) until the pH is between 8 and 9.
-
Extract the basic aqueous solution three times with an organic solvent like ethyl acetate or chloroform. The deprotonated alkaloids will now move back into the organic layer.
-
Combine the organic extracts.
-
-
Final Concentration:
-
Wash the combined organic extract with water to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield a purified alkaloid-rich extract.
-
Visualizations
Caption: Workflow for the extraction of crude alkaloids from Stemona roots.
Caption: Workflow for the purification of alkaloids using acid-base partitioning.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxwellsci.com [maxwellsci.com]
Overcoming challenges in the chemical synthesis of Protostemotinine.
Welcome to the technical support center for the chemical synthesis of Protostemotinine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work. While a specific total synthesis of this compound has not been widely published, this guide draws upon established strategies and known difficulties in the synthesis of structurally related Stemona alkaloids to provide relevant and practical advice.
Frequently Asked Questions (FAQs)
Q1: What are the main structural challenges in the total synthesis of this compound?
A1: The primary challenges in synthesizing this compound stem from its complex polycyclic core and multiple stereocenters. Key difficulties include:
-
Construction of the Pyrrolo[1,2-a]azepine Core: This central seven-membered ring fused to a five-membered ring is a common feature in Stemona alkaloids and its formation can be challenging.[1][2]
-
Stereoselective Formation of Multiple Chiral Centers: this compound possesses several contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is a significant hurdle.
-
Installation of the Spirocyclic Butyrolactone Moieties: The molecule contains two spiro-fused γ-butyrolactone rings, which require precise control of stereochemistry at the spirocyclic centers.
-
Functional Group Compatibility: The synthesis must be planned to accommodate the various functional groups present in the molecule, including lactones and a tertiary amine, which can be sensitive to certain reaction conditions.
Q2: What are some common strategies for constructing the core structure of Stemona alkaloids like this compound?
A2: Several strategies have been successfully employed for the synthesis of related Stemona alkaloids and could be adapted for this compound. These include:
-
Prins-type Cyclization: This can be used to form the azepane (B) ring.[3]
-
Ring-Closing Metathesis (RCM): Ene-yne RCM has been utilized to construct the bicyclic core of some Stemona alkaloids.[3]
-
Diels-Alder/Schmidt Reaction Sequence: A tandem Lewis acid-promoted Diels-Alder and intramolecular Schmidt reaction can provide efficient access to the core scaffold.[4]
-
Reductive Functionalization of Tertiary Lactams: This has been applied to the synthesis of stemoamide-type alkaloids.
Q3: Are there any known biological activities of this compound that would necessitate large-scale synthesis?
A3: this compound is an alkaloid extracted from Stemona sessilifolia.[5] Stemona alkaloids, as a class, exhibit a wide range of biological activities, including antitussive, antibacterial, antifungal, and insecticidal properties.[1][2][4] While specific extensive studies on this compound's activity are not widely available in the provided search results, the promising bioactivities of related compounds make it a target of interest for further investigation, which would require an efficient synthetic route.
Troubleshooting Guides
Issue 1: Low Yield in the Formation of the Azepane Ring
Low yields in the construction of the seven-membered azepane ring are a common problem. This can be due to competing side reactions, steric hindrance, or unfavorable ring-closing thermodynamics.
| Potential Cause | Troubleshooting Suggestion | Alternative Approach |
| Unfavorable Cyclization Precursor Conformation | Optimize reaction temperature and solvent to favor the desired conformation for cyclization. | Redesign the cyclization precursor to be more conformationally restricted. |
| Inefficient Catalyst System (for RCM) | Screen different Grubbs-type catalysts (e.g., Grubbs I, II, Hoveyda-Grubbs II). Optimize catalyst loading and reaction time. | Consider a non-RCM approach such as intramolecular alkylation or reductive amination. |
| Side Reactions (e.g., Dimerization) | Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. | Employ a template-assisted cyclization strategy. |
Issue 2: Poor Stereoselectivity in the Introduction of Chiral Centers
Achieving the correct stereochemistry is critical. Poor diastereoselectivity can arise from a lack of facial bias in reactions involving prochiral centers.
| Potential Cause | Troubleshooting Suggestion | Alternative Approach |
| Insufficient Steric or Electronic Bias | Introduce a bulky protecting group or a chiral auxiliary to direct the approach of the reagent. | Utilize a substrate-controlled reaction where the existing stereocenters direct the formation of new ones. |
| Non-optimal Chiral Catalyst or Reagent | Screen a variety of chiral ligands or catalysts. Optimize the reaction temperature, as lower temperatures often lead to higher selectivity. | Employ a resolution method (e.g., chiral chromatography, crystallization of diastereomeric salts) at a later stage. |
| Epimerization of Stereocenters | Avoid harsh acidic or basic conditions that could lead to the epimerization of sensitive stereocenters. | Choose protecting groups that can be removed under neutral conditions. |
Issue 3: Difficulty in the Formation of the Spirocyclic Butyrolactone
The construction of spirocyclic systems can be challenging due to the creation of a sterically congested quaternary carbon center.
| Potential Cause | Troubleshooting Suggestion | Alternative Approach |
| Steric Hindrance in Intramolecular Cyclization | Use a more reactive electrophile or nucleophile in the cyclization step. Optimize reaction conditions (temperature, solvent) to overcome the activation barrier. | Consider a radical cyclization approach, which can be less sensitive to steric hindrance. |
| Low Diastereoselectivity at the Spirocenter | Employ a chiral Lewis acid or a substrate-directed approach to control the facial selectivity of the cyclization. | Redesign the synthesis to form the spirocenter via a rearrangement reaction (e.g., a pinacol-type rearrangement) where the stereochemistry can be predicted. |
| Decomposition of the Butyrolactone Ring | Ensure anhydrous conditions and use a non-nucleophilic base if required for the reaction. | Protect sensitive functional groups elsewhere in the molecule that might interfere with the lactonization. |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) for Azepane Formation
This protocol is a general guideline based on typical RCM reactions used in the synthesis of related alkaloids.
-
Preparation: Dissolve the diene precursor in anhydrous and degassed dichloromethane (DCM) to a concentration of 0.001-0.01 M.
-
Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the reaction mixture at room temperature or reflux (typically 40 °C for DCM) and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to afford the cyclized product.
Protocol 2: General Procedure for Asymmetric Dihydroxylation
This protocol is a standard procedure for creating vicinal diols with high enantioselectivity, a common transformation in natural product synthesis.
-
Preparation: In a round-bottom flask, dissolve the alkene substrate in a 1:1 mixture of t-butanol and water.
-
Reagent Addition: Add K₃Fe(CN)₆ (3 equivalents), K₂CO₃ (3 equivalents), and methanesulfonamide (1 equivalent). Cool the mixture to 0 °C.
-
Catalyst Addition: Add the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, 1 mol%) followed by K₂OsO₄·2H₂O (0.2-1 mol%).
-
Reaction: Stir the reaction vigorously at 0 °C until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the reaction by adding solid sodium sulfite and stirring for 1 hour.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Retrosynthetic Analysis of this compound
Caption: A plausible retrosynthetic analysis for this compound.
Experimental Workflow for a Key Cyclization Step
Caption: Workflow for a typical Ring-Closing Metathesis reaction.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivochem.net [invivochem.net]
Troubleshooting poor solubility of Protostemotinine in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Protostemotinine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A: this compound is an alkaloid characterized by poor water solubility.[1] It is a lipophilic compound that is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol, but it has very limited solubility in aqueous solutions.[1] Direct dissolution in a purely aqueous buffer is expected to be challenging.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A: The recommended solvent for creating a high-concentration stock solution is DMSO.[1] A concentration of 10 mM in DMSO is a common starting point.
Q3: My this compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What happened?
A: This is a common issue known as "precipitation upon dilution." While this compound is soluble in a strong organic solvent like DMSO, adding this stock solution to an aqueous environment drastically lowers the solvent strength. The compound is no longer soluble in the final mixture and crashes out of the solution. Using co-solvents or surfactants in the final solution can help mitigate this.[2][3]
Q4: What is the maximum concentration of DMSO I can use in my cell-based experiment?
A: The tolerance for DMSO varies significantly between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, but it is crucial to run a vehicle control (medium with the same final concentration of DMSO without the compound) to ensure the solvent is not affecting the experimental results.
Q5: Can I use sonication or vortexing to improve solubility?
A: Yes, mechanical methods like vortexing and sonication can aid in the dissolution process by breaking down particle aggregates and increasing the surface area of the compound exposed to the solvent. However, for compounds with inherently low solubility, these methods alone may not be sufficient to achieve the desired concentration in an aqueous solution.
Troubleshooting Guides
Guide 1: Initial Dissolution Failure in Aqueous Solution
If you are unable to dissolve this compound directly in an aqueous buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for initial dissolution.
Guide 2: Advanced Solubility Enhancement
If simple dilution of a DMSO stock fails, more advanced techniques are required. These methods aim to modify the final aqueous solution to make it more hospitable to the lipophilic compound.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | A water-miscible organic solvent (co-solvent) is added to the aqueous solution to reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar drugs.[3] | Simple to prepare; can significantly increase solubility.[3] | The co-solvent may have biological effects on the cells; risk of precipitation if diluted further.[3] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can convert the compound to its more soluble ionized form. | Effective for acidic or basic compounds. | This compound's pKa is not readily available; may not be suitable for all experimental conditions (e.g., cell culture). |
| Surfactants | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[4] | Highly effective; a wide range of biocompatible surfactants are available (e.g., Tween-80, Pluronic-F68).[2] | Can interfere with some assays; may be toxic to cells at higher concentrations.[4] |
| Complexation | A complexing agent, like a cyclodextrin, forms an inclusion complex with the drug, where the hydrophobic drug molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to the water.[2] | Can significantly improve solubility and stability. | May alter the effective concentration of the free drug available to interact with its target. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the standard method for preparing a concentrated stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 415.48 g/mol ).[5]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Example: To make a 10 mM stock from 5 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 415.48 g/mol ) = 0.001203 L = 1.203 mL
-
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath for 5-10 minutes until all solid particles have dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]
Stock Solution Preparation Table [5]
| Target Concentration | Volume of DMSO to Add per Mass of this compound | | :--- | :--- | :--- | :--- | | | 1 mg | 5 mg | 10 mg | | 1 mM | 2.407 mL | 12.034 mL | 24.069 mL | | 5 mM | 0.481 mL | 2.407 mL | 4.814 mL | | 10 mM | 0.241 mL | 1.203 mL | 2.407 mL | | 20 mM | 0.120 mL | 0.602 mL | 1.203 mL |
Protocol 2: Using a Co-solvent System (Ethanol or PEG 400)
This protocol is for experiments where a higher final concentration of the compound is needed than is achievable with DMSO alone.
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS). Add a co-solvent such as ethanol or Polyethylene Glycol 400 (PEG 400) to a final concentration of 5-10%. Ensure the co-solvent is thoroughly mixed.
-
Prepare Stock: Prepare a concentrated stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Dilution: While vortexing the co-solvent buffer, slowly add the DMSO stock solution dropwise to achieve the final desired concentration of this compound.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. Always run a vehicle control containing the same final concentration of the co-solvent and DMSO.
Protocol 3: Using a Surfactant (Tween-80)
This method is useful for creating stable formulations for in vitro assays.
-
Prepare Surfactant Buffer: Prepare your desired aqueous buffer. Add a non-ionic surfactant like Tween-80 to a final concentration of 0.1% to 1% (w/v). Stir until the surfactant is fully dissolved.
-
Prepare Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (Protocol 1).
-
Dilution: While vortexing the surfactant buffer, add the DMSO stock solution dropwise to achieve the final concentration. The surfactant molecules will help to form micelles around the this compound, keeping it in solution.
-
Equilibration: Allow the solution to equilibrate for 15-30 minutes before use. As with other methods, a vehicle control with the surfactant and DMSO is essential.
Signaling Pathway Context
This compound has been shown to exhibit anti-inflammatory activity by affecting key signaling pathways.[6] Understanding this context is crucial as poor solubility can prevent the compound from reaching its intracellular targets. The diagram below illustrates a generalized signaling cascade involving MAPK and AKT, which are reported to be modulated by this compound.[6]
Caption: Simplified MAPK/AKT signaling pathway.
References
Technical Support Center: Optimizing HPLC Parameters for Protostemotinine Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Protostemotinine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound that I should consider for HPLC method development?
A1: this compound is an alkaloid with the chemical formula C23H29NO6 and a molecular weight of 415.48 g/mol .[1] Its predicted pKa is around 6.00, suggesting it is a weakly basic compound.[1] This basic nature can lead to peak tailing on standard silica-based C18 columns due to interactions with residual acidic silanols. Therefore, mobile phase additives or specialized columns are often required for good peak shape.
Q2: What is a good starting point for an HPLC method for this compound separation?
A2: A good starting point is a reversed-phase method using a C18 column. Given that many Stemona alkaloids lack a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is often preferred over a UV detector.[2] If using a UV detector, a low wavelength (e.g., 210 nm) may be necessary.[3] A gradient elution with a mobile phase consisting of acetonitrile and water, with the addition of a tailing-reducer like triethylamine and an acid like formic acid, is a common approach for separating Stemona alkaloids.[2][3]
Q3: My this compound peak is tailing. How can I improve the peak shape?
A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase. Here are several strategies to improve peak shape:
-
Add a competing base to the mobile phase: Including a small amount of triethylamine (e.g., 0.1%) in your mobile phase can help to saturate the active sites on the stationary phase, reducing peak tailing.
-
Lower the mobile phase pH: Adding an acid like formic acid (e.g., 0.1%) to the mobile phase can protonate this compound, which can sometimes improve peak shape and retention on a reversed-phase column.
-
Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic compounds and can significantly improve peak symmetry.
-
Decrease sample load: Injecting a smaller amount of your sample can sometimes reduce tailing.
Q4: I am not getting enough resolution between this compound and other components in my sample. What can I do?
A4: To improve the resolution of your separation, you can try the following:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
Adjust the column temperature: Increasing the column temperature can sometimes improve peak efficiency and resolution.
-
Use a column with a different stationary phase: If you are using a C18 column, you could try a phenyl-hexyl or a cyano column to achieve a different selectivity.
-
Decrease the flow rate: A lower flow rate can lead to better peak resolution, but will also increase the run time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Interaction of basic analyte with acidic silanols on the column. | Add 0.1% triethylamine to the mobile phase. Use a base-deactivated column. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Poor Resolution | Inadequate separation between this compound and impurities. | Optimize the mobile phase gradient (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). Use a longer column or a column with smaller particles. |
| Low Signal Intensity (UV Detector) | This compound may have a weak UV chromophore. | Use a lower detection wavelength (e.g., 210-220 nm). Consider using a more universal detector like ELSD or MS. |
| Fluctuating Retention Times | Inconsistent mobile phase composition or temperature. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. | |
| High Backpressure | Blockage in the column or system. | Filter your samples and mobile phase. Back-flush the column according to the manufacturer's instructions. |
Experimental Protocols
Initial HPLC Method for this compound Separation (Based on related compounds)
This protocol is a starting point and may require further optimization.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid and 0.2% Triethylamine in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-50% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or ELSD/MS
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Optimized HPLC Method for Improved this compound Separation
This protocol provides an example of an optimized method for better peak shape and resolution.
-
Column: Base-deactivated C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Triethylamine in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 15-40% B over 25 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: ELSD or Mass Spectrometer
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Initial and Optimized HPLC Parameters
| Parameter | Initial Method | Optimized Method | Rationale for Optimization |
| Column | C18, 5 µm, 4.6x250 mm | Base-deactivated C18, 3.5 µm, 4.6x150 mm | Smaller particles and a base-deactivated stationary phase improve peak shape and efficiency. A shorter column reduces run time. |
| Mobile Phase | 0.1% Formic Acid and 0.2% Triethylamine in Water/ACN | 0.1% Triethylamine in Water/ACN | Removing formic acid may improve peak shape for this specific compound. |
| Gradient | 10-50% B over 30 min | 15-40% B over 25 min | A shallower gradient in the elution range of this compound improves resolution. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A slightly lower flow rate can enhance separation efficiency. |
| Temperature | 30 °C | 35 °C | A slightly higher temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 210 nm or ELSD/MS | ELSD or MS | ELSD or MS provides better sensitivity for compounds with weak UV absorbance. |
| Injection Vol. | 10 µL | 5 µL | A smaller injection volume can prevent column overload and improve peak shape. |
Mandatory Visualization
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-performance liquid chromatographic method for the determination of stemoninine in rat plasma after administration of Stemona tuberosa extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address instability issues of Protostemotinine in solution?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protostemotinine. The information provided is based on general principles of alkaloid chemistry and stability.
Troubleshooting Guide: Addressing this compound Instability
This guide is designed to help you identify and resolve common instability issues encountered with this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity | Degradation of this compound. | Verify the pH of your solution. This compound, as an alkaloid with a lactone ring, may be susceptible to hydrolysis under alkaline conditions.Assess the storage temperature. Elevated temperatures can accelerate degradation.Protect the solution from light, as some alkaloids are photosensitive.Consider the solvent used. Protic solvents may facilitate degradation. |
| Precipitation or Cloudiness | Poor solubility or aggregation. | Confirm that the concentration is within the solubility limits for the chosen solvent.Adjust the pH of the solution; the protonated form of the alkaloid at acidic pH might be more soluble.Consider using a co-solvent system to improve solubility. |
| Color Change | Oxidation or formation of degradation products. | Degas solvents to remove dissolved oxygen.Consider the addition of antioxidants (e.g., ascorbic acid, BHT), ensuring they do not interfere with downstream applications.Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Experimental Results | Variable degradation rates between experiments. | Standardize solution preparation methods, including solvent, pH, concentration, and storage conditions.Prepare fresh solutions for each experiment whenever possible.Perform a stability study under your specific experimental conditions to understand the degradation kinetics. |
Note: The information in this table is based on general chemical principles and may not be specific to this compound. Experimental validation is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: While specific degradation pathways for this compound have not been extensively reported in the literature, alkaloids containing a lactone functional group are often susceptible to hydrolysis, particularly under basic conditions. This would lead to the opening of the lactone ring and the formation of a hydroxy carboxylate, which would be inactive. Oxidation is another potential degradation pathway.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To maximize stability, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. For long-term storage, preparing aliquots can minimize freeze-thaw cycles. The choice of solvent and pH are also critical factors.
Q3: How does pH affect the stability of this compound?
A3: Based on its chemical structure, this compound is predicted to have a pKa around 6.0. In solutions with a pH above this value, the compound will be in its free base form, which may be more susceptible to degradation, particularly hydrolysis of the lactone ring. Acidic conditions (pH below the pKa) will result in the formation of the protonated, more water-soluble salt form, which is generally more stable. However, very low pH could potentially lead to acid-catalyzed degradation. The optimal pH for stability should be determined experimentally.
Q4: Which solvents are recommended for dissolving this compound?
A4: The choice of solvent will depend on the experimental requirements. For stock solutions, aprotic organic solvents such as DMSO or DMF are often used. For aqueous buffers, it is crucial to consider the pH and the potential for hydrolysis. If using aqueous solutions, it is advisable to prepare them fresh and use them promptly.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of a this compound solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the amount of intact this compound and detect the appearance of any degradation products over time.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the conditions under which this compound is unstable.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight).
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample by a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Quantify the percentage of this compound remaining and identify the major degradation products.
Protocol 2: Determination of Optimal pH for this compound Stability
Objective: To identify the pH range where this compound exhibits maximum stability in an aqueous solution.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
HPLC system
Procedure:
-
Prepare solutions of this compound in each of the different pH buffers at a fixed concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time intervals (e.g., 0, 24, 48, 72 hours), analyze an aliquot of each solution by HPLC.
-
Quantify the remaining concentration of this compound at each time point for each pH.
-
Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate. The pH at which the degradation rate is slowest is the optimal pH for stability.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products (Relative Peak Area %) |
| 0.1 M HCl (60°C) | 24 | 85.2 | DP1 (10.5%), DP2 (4.3%) |
| 0.1 M NaOH (RT) | 8 | 15.7 | DP3 (75.1%), DP4 (9.2%) |
| 3% H₂O₂ (RT) | 24 | 60.3 | DP5 (25.8%), DP6 (13.9%) |
| Heat (60°C) | 72 | 92.5 | DP1 (5.1%), DP7 (2.4%) |
| Light (UV) | 48 | 78.9 | DP8 (15.6%), DP9 (5.5%) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 25°C
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.005 | 138.6 |
| 4.0 | 0.002 | 346.5 |
| 5.0 | 0.001 | 693.0 |
| 6.0 | 0.008 | 86.6 |
| 7.0 | 0.05 | 13.9 |
| 8.0 | 0.25 | 2.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
Minimizing degradation of Protostemotinine during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Protostemotinine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general stability of alkaloids and related compounds, the primary factors contributing to the degradation of this compound are likely exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH conditions (acidic or alkaline hydrolysis), and oxidizing agents. The presence of a lactone ring in this compound's structure suggests susceptibility to hydrolysis, particularly under basic conditions.
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially accelerate degradation.
Q3: How should I handle this compound to minimize degradation during experimental use?
A3: When handling this compound, it is crucial to minimize its exposure to light by using amber-colored vials or by wrapping containers in aluminum foil. Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept at 2-8°C for short periods and protected from light. Use of de-gassed solvents can minimize oxidation.
Q4: My this compound solution has changed color. What could be the cause?
A4: A change in the color of your this compound solution could indicate degradation. This may be due to oxidation or the formation of degradation products with different chromophores. It is recommended to discard the solution and prepare a fresh one from a properly stored stock.
Q5: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the reason?
A5: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. This could be a result of improper storage conditions such as exposure to light, elevated temperature, or non-neutral pH. It is advisable to perform a forced degradation study to identify potential degradation products and to use a stability-indicating HPLC method for analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of Potency/Activity in Biological Assays | Degradation of this compound leading to a lower concentration of the active compound. | 1. Verify the storage conditions of your this compound stock (temperature, light protection).2. Prepare a fresh solution from a new, unopened vial of this compound and repeat the assay.3. Analyze the purity of your current stock solution using a validated HPLC method. |
| Inconsistent Results Between Experiments | Inconsistent handling and storage of this compound solutions. Degradation occurring at different rates between experimental setups. | 1. Standardize your protocol for solution preparation, handling, and storage.2. Always prepare fresh solutions for critical experiments.3. Ensure all solutions are protected from light and stored at the recommended temperature. |
| Precipitate Formation in Stored Solutions | The solvent may not be optimal for long-term stability, or degradation products may be less soluble. | 1. Try a different solvent system for storage. Consider the use of co-solvents.2. Filter the solution before use to remove any precipitate.3. Analyze the precipitate and the supernatant separately by HPLC to identify the components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a UV/PDA detector
- C18 reverse-phase HPLC column
- Photostability chamber
- Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at room temperature for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 60°C for 48 hours. Also, prepare a solution of this compound in methanol and heat at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound in methanol to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep a control sample wrapped in aluminum foil at the same temperature.
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for alkaloid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Light Condition | Container | Duration |
| Long-term | ≤ -20°C | Protected from light | Airtight, amber vial | > 6 months |
| Short-term (Solid) | 2-8°C | Protected from light | Airtight, amber vial | < 6 months |
| Short-term (Solution) | 2-8°C | Protected from light | Airtight, amber vial | < 24 hours |
Table 2: Hypothetical Forced Degradation Results for this compound
(Note: This table is for illustrative purposes and is based on general knowledge of alkaloid degradation. Actual results may vary.)
| Stress Condition | Observation | Potential Degradation Products |
| 0.1 M HCl, 60°C, 24h | Moderate degradation | Hydrolysis products |
| 0.1 M NaOH, RT, 24h | Significant degradation | Lactone ring-opened product |
| 3% H₂O₂, RT, 24h | Minor degradation | N-oxide, other oxidation products |
| Heat (60°C, 48h) | Minor degradation | Isomers, other thermal degradants |
| Photostability Chamber | Moderate degradation | Photodegradation products |
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Dealing with high background noise in bioassays with Protostemotinine.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Protostemotinine in bioassays. High background noise can be a significant issue, and this guide offers structured advice to help you identify and resolve common problems.
Troubleshooting High Background Noise
High background can obscure your signal and lead to misinterpretation of results. The following table summarizes potential causes and solutions to help you troubleshoot your this compound bioassays.
| Potential Cause | Recommended Solution | Relevant Assay Types |
| Insufficient Blocking | Increase blocking incubation time. Optimize blocking buffer concentration (e.g., 1-5% BSA). Use a blocking buffer specifically designed for your assay type (e.g., for fluorescent detection).[1][2][3] | ELISA, In-Cell Western, Western Blot |
| Primary Antibody Issues | Titrate the primary antibody to find the optimal concentration. Perform a control with secondary antibody only to check for non-specific binding.[4] Ensure the antibody is validated for the specific application. | In-Cell Western, ELISA, Western Blot |
| Secondary Antibody Issues | Use a secondary antibody from a different species than your sample. Consider using pre-adsorbed secondary antibodies.[3] Titrate the secondary antibody. | In-Cell Western, ELISA, Western Blot |
| Inadequate Washing | Increase the number of wash steps. Increase the duration of each wash. Add a mild detergent like Tween-20 to the wash buffer.[2][3][4] | ELISA, In-Cell Western, Western Blot |
| Cellular Health and Density | Ensure cells are healthy and not overgrown. Optimize cell seeding density to avoid excessive signal. | Cell-based assays |
| Reagent Contamination | Use fresh, sterile buffers and reagents. Aliquot reagents to avoid repeated freeze-thaw cycles and contamination.[2] | All bioassays |
| This compound Concentration | Optimize the concentration of this compound to maximize signal-to-noise ratio. High concentrations may lead to off-target effects and increased background. | All bioassays |
| Detection Reagent Issues | Ensure detection reagents are properly stored and not expired. Prepare fresh substrate solutions before each experiment. | ELISA, Chemiluminescent Assays |
Frequently Asked Questions (FAQs)
???+ question "What is the first step I should take if I experience high background in my this compound assay?"
???+ question "How can I optimize the blocking step in my assay?"
???+ question "Could the this compound itself be causing the high background?"
???+ question "What are some common issues with reagents that can lead to high background?"
Experimental Protocols
Protocol 1: Optimizing Antibody Concentrations
This protocol outlines a method for titrating your primary and secondary antibodies to minimize background and maximize signal.
-
Plate Preparation: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations and include an untreated control.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to your standard protocol.
-
Blocking: Block the cells with an appropriate blocking buffer for 1-2 hours at room temperature.[1]
-
Primary Antibody Titration: Prepare serial dilutions of your primary antibody in blocking buffer. A common starting range is 1:100 to 1:2000. Incubate the cells with the different primary antibody concentrations overnight at 4°C. Include a "no primary antibody" control.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20).[2]
-
Secondary Antibody Titration: Prepare serial dilutions of your fluorescently labeled secondary antibody in blocking buffer. A typical range is 1:500 to 1:5000. Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash the plate three to five times with wash buffer.
-
Imaging and Analysis: Acquire images and quantify the signal intensity. The optimal antibody concentrations will be those that provide the highest signal-to-noise ratio.
Protocol 2: General Cell-Based Assay Workflow for this compound
This protocol provides a general workflow for a cell-based assay with this compound, incorporating steps to minimize background.
General workflow for a cell-based assay with this compound.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a potential signaling pathway activated by this compound, based on common signal transduction mechanisms. This is a hypothetical model and would need to be validated experimentally.
Hypothetical this compound signaling pathway.
This guide provides a starting point for troubleshooting high background noise in your this compound bioassays. Remember that systematic optimization of each step in your protocol is key to achieving high-quality, reproducible data.
References
How to increase the oral bioavailability of Protostemotinine in animal studies?
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the oral bioavailability of Protostemonine in animal studies. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of Protostemonine?
A1: The absolute oral bioavailability of Protostemonine in rats has been reported to be low, ranging from 5.87% to 7.38%[1]. This low bioavailability is a significant challenge for its development as an oral therapeutic agent.
Q2: Why is the oral bioavailability of Protostemonine low?
A2: While specific studies on the exact causes for Protostemonine are limited, low oral bioavailability of natural alkaloids is often attributed to poor aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and potential presystemic metabolism in the gut wall and liver[1].
Q3: What are the primary strategies to increase the oral bioavailability of poorly soluble compounds like Protostemonine?
A3: The main approaches can be broadly categorized into formulation-based and non-formulation-based strategies.
-
Formulation-Based Strategies: These aim to improve the solubility and dissolution rate of the drug. Common techniques include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to enhance wettability and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. This includes techniques like nanosuspensions and encapsulation in polymeric nanoparticles or solid lipid nanoparticles (SLNs).
-
-
Non-Formulation-Based Strategies: These involve modifying the drug molecule itself or co-administering it with other agents.
-
Prodrugs: Chemically modifying the drug to improve its physicochemical properties, with the modification being cleaved in vivo to release the active drug.
-
Use of Absorption Enhancers/P-gp Inhibitors: Co-administration with compounds that can open tight junctions in the intestinal epithelium or inhibit efflux pumps like P-glycoprotein (P-gp) that transport the drug back into the gut lumen.
-
Troubleshooting Guides
Problem: Inconsistent or low plasma concentrations of Protostemonine in my animal studies.
| Possible Cause | Troubleshooting Step |
| Poor Solubility and Dissolution | The most likely culprit. The administered dose may not be fully dissolving in the GI tract. |
| Solution 1: Formulation Enhancement. Consider formulating Protostemonine using techniques like solid dispersions, SEDDS, or nanoparticles to improve its solubility and dissolution rate. Refer to the Experimental Protocols section for detailed methodologies. | |
| Solution 2: Particle Size Reduction. If using a simple suspension, ensure the particle size is minimized through techniques like micronization. | |
| High First-Pass Metabolism | Protostemonine may be extensively metabolized in the liver before reaching systemic circulation[1]. |
| Solution: Co-administration with a CYP450 Inhibitor. In exploratory studies, co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if identified for Protostemonine) can help determine the extent of first-pass metabolism. Note: This is an experimental tool and not a formulation strategy for a final product. | |
| P-glycoprotein (P-gp) Efflux | Many alkaloids are substrates for P-gp, which can pump the drug out of intestinal cells, reducing absorption. |
| Solution: Co-administration with a P-gp Inhibitor. Similar to investigating metabolism, using a known P-gp inhibitor can help assess the role of efflux in Protostemonine's low bioavailability. | |
| Improper Dosing Technique | Inaccurate oral gavage can lead to dosing errors and high variability. |
| Solution: Refine Dosing Procedure. Ensure proper training on oral gavage techniques in rodents. Use appropriate gavage needle sizes and confirm correct placement to avoid administration into the lungs. Refer to the Experimental Protocols section for a detailed oral gavage procedure. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Protostemonine in Rats (Unformulated)
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Oral (20 mg/kg) | Oral (50 mg/kg) |
| t½ (h) | 3.06 ± 1.37 | - | - | - |
| Tmax (h) | - | ~1 | ~1 | ~1 |
| Absolute Bioavailability (%) | - | 5.87 - 7.38 | 5.87 - 7.38 | 5.87 - 7.38 |
Data sourced from a pharmacokinetic study of unformulated Protostemonine in rats[1].
Table 2: Example of Bioavailability Enhancement of an Alkaloid (Cepharanthine) using SEDDS
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Pure Cepharanthine | 25.3 ± 4.7 | 112.8 ± 21.3 | 100 |
| Cepharanthine-SEDDS | 48.9 ± 9.2 | 229.5 ± 43.1 | 203.46 |
This table illustrates the potential for SEDDS to significantly improve the oral bioavailability of an alkaloid, as demonstrated with Cepharanthine[2]. Similar improvements could be hypothesized for Protostemonine with appropriate formulation development.
Experimental Protocols
Protocol 1: Preparation of a Protostemonine Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, which can be adapted for Protostemonine.
Materials:
-
Protostemonine
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or a Soluplus®)
-
Volatile solvent (e.g., methanol, ethanol, or a mixture that dissolves both drug and carrier)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh Protostemonine and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio) and dissolve them in a minimal amount of the selected volatile solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.
-
Drying: Transfer the solid mass to a vacuum oven and dry at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and then pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution enhancement in vitro, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).
Protocol 2: Preparation of a Protostemonine Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation.
Materials:
-
Protostemonine
-
Oil (e.g., Labrafil®, Capryol®, olive oil)
-
Surfactant (e.g., Cremophor® RH40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of Protostemonine in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing Pseudo-ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe for the formation of a clear or slightly bluish emulsion. Plot the results on a ternary phase diagram.
-
Formulation Preparation: Based on the phase diagram, select the optimal ratios of oil, surfactant, and co-surfactant within the self-emulsifying region. Accurately weigh the components and dissolve the Protostemonine in this mixture with the aid of a vortex mixer and gentle warming in a water bath if necessary.
-
Characterization: Evaluate the prepared SEDDS for:
-
Self-emulsification time and efficiency: Observe the time taken to form an emulsion upon dilution with an aqueous medium under gentle agitation.
-
Droplet size analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.
-
In vitro drug release: Perform dissolution studies to compare the release profile with that of unformulated Protostemonine.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol describes a standard procedure for assessing the oral bioavailability of a Protostemonine formulation in rats.
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g). Acclimatize the animals for at least one week before the experiment.
Groups:
-
Intravenous (IV) Group: Protostemonine dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like DMSO or PEG 400) administered via the tail vein (e.g., at 2 mg/kg).
-
Oral Control Group: Unformulated Protostemonine suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) administered by oral gavage (e.g., at 20 mg/kg).
-
Oral Test Formulation Group: Protostemonine formulation (e.g., solid dispersion reconstituted in water, or liquid SEDDS) administered by oral gavage at the same dose as the control group.
Procedure:
-
Fasting: Fast the rats overnight (8-12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Administration: Administer the prepared IV solution via the tail vein.
-
Oral Administration: Administer the control suspension or test formulation using an appropriately sized oral gavage needle. The volume is typically up to 20 ml/kg[3].
-
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes[4][5].
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Protostemonine in the plasma samples using a validated analytical method, such as LC-MS/MS[1].
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100
Mandatory Visualizations
Caption: Formulation selection workflow for Protostemonine.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Simplified pathway of oral drug absorption and metabolism.
References
- 1. Pharmacokinetics and metabolism profiles of protostemonine in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. fda.gov [fda.gov]
- 5. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Refining purification steps to remove impurities from Protostemotinine isolates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for Protostemotinine isolates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound isolates?
A1: this compound is a member of the protostemonine-type group of Stemona alkaloids. During extraction and isolation from plant material, particularly from species like Stemona japonica, it is often co-extracted with other structurally related alkaloids. These can be broadly categorized and act as the primary impurities:
-
Other this compound-type Alkaloids: Molecules with the same core skeleton but variations in stereochemistry or minor functional groups. An example includes Isomaistemonine.
-
Stichoneurine-type Alkaloids: This group, which includes compounds like Stemoninine, possesses a different carbon chain attached to the core pyrroloazepine nucleus.
-
Croomine-type Alkaloids: These represent another distinct structural class that can co-occur in the same plant species.
-
Non-alkaloidal Plant Metabolites: Pigments, lipids, and glycosides are also common impurities from the initial crude extraction.
Q2: What is a general overview of the purification workflow for this compound?
A2: A typical purification strategy involves a multi-step approach:
-
Crude Extraction: The dried and powdered plant material (usually roots) is extracted with an organic solvent, typically methanol or ethanol.
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, often an acid-base extraction, to separate alkaloids from neutral impurities like fats and waxes.
-
Chromatographic Purification: The enriched alkaloid fraction is then subjected to one or more rounds of column chromatography. This usually starts with silica gel chromatography followed by preparative High-Performance Liquid Chromatography (HPLC), often on a C18 column, for final polishing.
-
Crystallization: The purified this compound fraction is concentrated and crystallized from a suitable solvent system to yield the final, high-purity product.
Q3: How can I assess the purity of my this compound isolate at each stage?
A3: Purity should be monitored throughout the purification process using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the separation of alkaloids during column chromatography. Spots can be visualized using Dragendorff's reagent, which is specific for alkaloids.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A validated HPLC method can provide accurate percentage purity of the target compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound, helping to verify its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is the definitive method for confirming the structure and assessing the purity of the final isolate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Crude Alkaloid Extract
| Symptom | Possible Cause | Suggested Solution |
| The mass of the crude alkaloid fraction after initial extraction and partitioning is lower than expected. | 1. Incomplete Extraction: The solvent did not sufficiently penetrate the plant material, or the extraction time was too short. | 1a. Ensure the plant material is finely powdered to maximize surface area.1b. Increase the extraction time or perform additional extraction cycles. Refluxing with the solvent can also improve efficiency. |
| 2. Inefficient Acid-Base Partitioning: The pH was not optimal during the acid or base wash, leading to loss of alkaloids in the organic or aqueous phase. | 2a. Carefully monitor and adjust the pH at each step. Use a pH meter for accuracy.2b. Perform multiple smaller volume extractions at each partitioning step rather than one large one. | |
| 3. Emulsion Formation: An emulsion formed during partitioning, trapping the alkaloid at the interface. | 3a. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.3b. Centrifuge the mixture at a low speed to separate the layers. |
Issue 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| TLC or HPLC analysis of fractions from silica gel chromatography shows co-elution of this compound with other alkaloids (e.g., stichoneurine-type). | 1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor resolution. | 1a. Systematically screen different solvent systems with varying polarities. A common starting point for alkaloids is a gradient of dichloromethane and methanol.1b. Add a small amount of a basic modifier like triethylamine or ammonia (~0.1%) to the mobile phase to reduce tailing of basic alkaloids on the acidic silica gel. |
| 2. Column Overloading: Too much crude material was loaded onto the column. | 2a. Reduce the amount of sample loaded relative to the column size. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.2b. Use a larger column if a large amount of material needs to be purified. | |
| This compound peak in preparative HPLC is broad or shows poor resolution from a closely related impurity. | 1. Suboptimal HPLC Conditions: The mobile phase composition, flow rate, or temperature is not optimized. | 1a. Perform analytical HPLC to optimize the separation. Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[1]1b. Lower the flow rate to increase the number of theoretical plates and improve resolution.[1]1c. Adjust the column temperature; sometimes a change of a few degrees can significantly impact selectivity.[2] |
Issue 3: Difficulty with Final Crystallization
| Symptom | Possible Cause | Suggested Solution |
| The purified isolate fails to crystallize and instead forms an oil ("oils out"). | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. | 1a. Re-purify the material using preparative HPLC with a different solvent system.1b. Add a small amount of activated charcoal to a solution of the compound, heat, and filter to remove colored impurities, then attempt crystallization again.[3] |
| 2. Supersaturation is too high: The solution is cooling too quickly, or the solvent is evaporating too fast, leading to precipitation above the compound's melting point. | 2a. Re-dissolve the oil in a minimal amount of hot solvent, then add a slightly larger volume of the solvent to reduce the saturation level.[3]2b. Ensure slow cooling by insulating the flask.[3] | |
| No crystals form, even after extended cooling. | 1. Solution is not sufficiently supersaturated: Too much solvent was used. | 1a. Gently evaporate some of the solvent and allow the solution to cool again.[3]1b. Introduce a seed crystal from a previous successful crystallization.1c. Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| The crystallization yield is very low (<20%). | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. | 1a. Before filtering, cool the flask in an ice bath to maximize precipitation.1b. If the mother liquor is still rich in the product (check with TLC), concentrate it and attempt a second crystallization.[3] |
Quantitative Data Summary
The following tables provide an illustrative example of how to track purity and yield throughout the purification process. Actual values will vary based on the starting material and experimental conditions.
Table 1: Illustrative Yield and Recovery at Each Purification Stage
| Purification Step | Starting Mass (g) | Mass Obtained (g) | Step Recovery (%) | Overall Yield (%) |
| Crude Methanolic Extract | 500 (Dry Plant Material) | 50.0 | N/A | 10.0 |
| Enriched Alkaloid Fraction | 50.0 | 5.0 | 10.0 | 1.0 |
| Silica Gel Chromatography Pool | 5.0 | 0.8 | 16.0 | 0.16 |
| Preparative HPLC Fraction | 0.8 | 0.2 | 25.0 | 0.04 |
| Final Crystalline Product | 0.2 | 0.15 | 75.0 | 0.03 |
Note: Data is for illustrative purposes only.
Table 2: Illustrative Purity Assessment by HPLC at Each Stage
| Sample | This compound Purity (%) | Major Impurity (%) | Other Impurities (%) |
| Enriched Alkaloid Fraction | 35 | 25 (Stichoneurine-type) | 40 |
| Silica Gel Chromatography Pool | 85 | 10 (Isomaistemonine) | 5 |
| After Preparative HPLC | 98 | 1 (Isomaistemonine) | 1 |
| Final Crystalline Product | >99.5 | <0.3 | <0.2 |
Note: Data is for illustrative purposes only. Impurity identification requires spectroscopic methods (MS, NMR).
Experimental Protocols
Protocol 1: Extraction and Partitioning of Total Alkaloids
-
Maceration: Macerate 500 g of dried, powdered Stemona root material in 2 L of 95% methanol for 72 hours at room temperature.
-
Filtration: Filter the mixture through cheesecloth and then filter paper. Re-extract the plant residue two more times with 1.5 L of methanol each time.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude gum.
-
Acidification: Dissolve the crude gum in 500 mL of 2% aqueous sulfuric acid.
-
Neutral Wash: Extract the acidic solution three times with 300 mL of dichloromethane to remove neutral and weakly basic compounds. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to ~10 with concentrated ammonium hydroxide.
-
Alkaloid Extraction: Extract the basic aqueous solution four times with 400 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched total alkaloid fraction.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with dichloromethane.
-
Sample Loading: Dissolve the enriched alkaloid fraction (e.g., 5 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully load the powder onto the top of the packed column.
-
Elution: Elute the column with a step gradient of dichloromethane:methanol. Start with 100% dichloromethane and gradually increase the polarity by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, etc.).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL).
-
Monitoring: Monitor the fractions by TLC, visualizing with Dragendorff's reagent. Combine fractions containing the spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the combined fractions to yield a semi-purified this compound mixture.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Postulated insecticidal mechanism via nAChR antagonism.
References
Technical Support Center: Method Development for Detecting Protostemotinine Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the detection of Protostemotinine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: In vivo studies in rats have shown that this compound is metabolized primarily through three main pathways: demethylation, hydrolysis, and oxygenation. These reactions are typical Phase I metabolic transformations.[1]
Q2: What analytical techniques are most suitable for detecting this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the analysis of this compound and its metabolites due to its high sensitivity and selectivity. Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer has been successfully used for the structural identification of its metabolites.[1]
Q3: What are the expected challenges when analyzing this compound metabolites in biological matrices?
A3: Common challenges include matrix effects from complex biological samples like plasma, which can cause ion suppression or enhancement, leading to inaccurate quantification. Other challenges may include low concentrations of metabolites, the potential for isomeric metabolites that are difficult to separate chromatographically, and the lack of commercially available reference standards for metabolites.
Q4: How can I perform a semi-quantitative analysis if I don't have standards for the metabolites?
A4: In the absence of authentic standards, a semi-quantitative analysis can be performed by using the calibration curve of the parent drug, this compound. This approach assumes that the metabolites have a similar ionization efficiency to the parent compound. However, it is important to note that this method provides an estimate and not an absolute concentration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Secondary interactions with residual silanols on the column. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For basic compounds like alkaloids, an acidic mobile phase (e.g., with 0.1% formic acid) is often used. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Use a column with end-capping or add a small amount of a competing base to the mobile phase. |
| Low Signal Intensity or No Peak Detected | 1. Ion suppression due to matrix effects. 2. Inefficient extraction from the biological matrix. 3. Suboptimal MS parameters. 4. Analyte degradation. | 1. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample if sensitivity allows. Use a matrix-matched calibration curve. 2. Optimize the extraction solvent and pH. 3. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific parent and daughter ions. 4. Ensure proper sample handling and storage (e.g., store at -80°C). |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix components co-eluting with the analyte. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve chromatographic separation by modifying the gradient or using a different column. Enhance sample clean-up. |
| Inconsistent Retention Times | 1. Unstable column temperature. 2. Air bubbles in the pump. 3. Inconsistent mobile phase composition. | 1. Use a column oven to maintain a constant temperature. 2. Degas the mobile phase and prime the pump. 3. Prepare fresh mobile phase daily and ensure proper mixing. |
| Difficulty in Identifying Metabolites | 1. Low abundance of metabolites. 2. Lack of characteristic fragmentation patterns. | 1. Concentrate the sample or use a more sensitive instrument. 2. Perform high-resolution mass spectrometry (e.g., Q-TOF) to obtain accurate mass measurements and aid in formula prediction. Use different collision energies to induce more informative fragmentation. |
Experimental Protocols
In Vitro Metabolism of this compound using Rat Liver Microsomes
This protocol is designed to identify the Phase I metabolites of this compound.
Materials:
-
This compound
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)
Procedure:
-
Incubation:
-
Pre-warm a mixture of this compound (final concentration, e.g., 1 µM) and RLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching:
-
Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard to each aliquot.
-
-
Sample Preparation:
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
UPLC-MS/MS Method for the Analysis of this compound and its Metabolites in Plasma
This protocol provides a starting point for the quantitative analysis of this compound and the qualitative identification of its metabolites in plasma.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
Mass Spectrometry - Multiple Reaction Monitoring (MRM) for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 418.2 | 320.2 | Optimized for instrument |
Note: For metabolite identification, a full scan or product ion scan mode should be used to detect potential metabolites and their fragments.
Quantitative Data Summary
The following table summarizes the validation parameters for an LC-ESI-MS/MS method for the determination of this compound in rat plasma.[1]
| Parameter | Value |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (RSD, %) | 2.21 - 9.89% |
| Inter-day Precision (RSD, %) | 3.99 - 13.19% |
| Accuracy (RE, %) | 90.35 - 108.32% |
| Extraction Recovery | Within acceptable limits |
| Matrix Effect | Within acceptable limits |
| Stability | Within acceptable limits |
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the proposed metabolic pathways of this compound based on in vivo studies.
Caption: Proposed Phase I metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
This workflow outlines the general steps for identifying this compound metabolites in a biological sample.
Caption: General workflow for metabolite identification using LC-MS/MS.
References
Validation & Comparative
How to validate an analytical method for Protostemotinine quantification?
A Comprehensive Guide to Validating an Analytical Method for Protostemotinine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds is paramount. This guide provides a detailed comparison of analytical methods for the quantification of this compound, a complex Stemona alkaloid. The focus is on a validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method, with a comparative overview of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a powerful alternative.
Introduction to this compound and Analytical Challenges
This compound belongs to the structurally diverse family of Stemona alkaloids, which are known for their interesting biological activities.[1] The complex, polycyclic nature of these compounds presents unique analytical challenges for quantification.[2] A robust and validated analytical method is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. Due to the absence of a strong chromophore in many Stemona alkaloids, conventional UV detection can be insensitive.[3] Therefore, methods like HPLC-ELSD and LC-MS/MS are more suitable for accurate quantification.[3][4]
Recommended Primary Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a reliable and cost-effective method for the quantification of non-volatile compounds that lack a UV-absorbing chromophore.[3] This makes it well-suited for the analysis of this compound and other Stemona alkaloids.
Experimental Protocol for HPLC-ELSD Method Validation
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7] The following parameters must be assessed:
a) Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[8]
-
Procedure: Analyze blank matrix (e.g., plasma, plant extract without the analyte), a spiked sample with this compound, and a sample with potential impurities or related alkaloids.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank matrix.
b) Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Procedure: Prepare a series of at least five concentrations of this compound standard solutions. A typical range for Stemona alkaloids is 1-100 µg/mL.[9]
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[3]
c) Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Procedure: The range is determined from the linearity study.
d) Accuracy: The closeness of the test results obtained by the method to the true value.[8]
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).
-
Acceptance Criteria: The mean recovery should be within 95-105%.[3]
e) Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or with different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[3]
f) Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Procedure: These are typically determined based on the signal-to-noise ratio (S/N), with a common ratio being 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: Based on published data for similar alkaloids, the LOQ is expected to be in the range of 0.03 - 1.5 µg/mL.[3][9]
g) Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
-
Procedure: Introduce small variations in the method parameters such as mobile phase composition, flow rate, and column temperature.
-
Acceptance Criteria: The RSD of the results should be within acceptable limits (typically ≤ 5%).
HPLC-ELSD Method Parameters (Hypothetical for this compound)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent TC-C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: 0.1% triethylamine in water and B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Parameters | Drift tube temperature: 60 °C; Nebulizing gas (Nitrogen) pressure: 3.5 bar |
Workflow for HPLC-ELSD Method Validation
Figure 1. Workflow for the validation of an analytical method.
Alternative Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-ELSD, making it an excellent alternative, especially for bioanalytical applications where sample volumes are small and concentrations are low.[12][13]
Comparison of HPLC-ELSD and LC-MS/MS
| Feature | HPLC-ELSD | LC-MS/MS |
| Sensitivity | Moderate (µg/mL range)[3][9] | High to Very High (ng/mL to pg/mL range)[12] |
| Specificity | Good, based on retention time.[3] | Excellent, based on retention time and mass-to-charge ratio (m/z).[4] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Ease of Use | Relatively straightforward to operate and maintain. | Requires more specialized expertise for method development and troubleshooting. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be significantly affected by matrix components.[14] |
| Linear Range | Can be non-linear and narrower. | Typically offers a wider linear dynamic range. |
| Structural Info | No structural information provided. | Provides valuable structural information for compound identification.[13] |
Logical Relationship for Method Selection
Figure 2. Decision tree for selecting an analytical method.
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria based on ICH guidelines and published data for similar alkaloids.
| Validation Parameter | Acceptance Criteria | Reference |
| Specificity | No interference at the analyte's retention time. | [8] |
| Linearity (r²) | ≥ 0.999 | [3] |
| Accuracy (% Recovery) | 95.0% - 105.0% | [3] |
| Precision (% RSD) | ≤ 2.0% | [3] |
| LOD (S/N) | ~ 3:1 | [11] |
| LOQ (S/N) | ~ 10:1 | [11] |
| Robustness (% RSD) | ≤ 5.0% | Customary |
Conclusion
The validation of an analytical method for this compound quantification is a critical step to ensure reliable and reproducible data. An HPLC-ELSD method offers a robust and cost-effective approach suitable for routine quality control and quantification in various matrices. For applications requiring higher sensitivity and specificity, such as bioanalysis of plasma samples, LC-MS/MS is the recommended alternative. The choice of method should be guided by the specific analytical requirements, including the expected concentration of the analyte, the complexity of the sample matrix, and available resources. By following the detailed validation protocols outlined in this guide, researchers can confidently establish a method that is fit for its intended purpose.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Development and validation of a high-performance liquid chromatographic method for the determination of stemoninine in rat plasma after administration of Stemona tuberosa extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. wjarr.com [wjarr.com]
- 12. LC-MS/MS analysis of didehydrostemofoline from Stemona collinsiae roots extracts in rats plasma and pharmacokinetics profile after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Protostemonine's Efficacy in Acute Lung Injury: An In-Vitro and In-Vivo Comparison
For Immediate Release
Shanghai, China – November 18, 2025 – A comprehensive analysis of the alkaloid Protostemonine (PSN) demonstrates its significant therapeutic potential in mitigating acute lung injury (ALI). This guide provides a detailed comparison of its in-vitro and in-vivo efficacy, supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals. The findings underscore Protostemonine's anti-inflammatory properties and its mechanism of action through the inhibition of key signaling pathways.
In-Vitro Efficacy: Protostemonine's Impact on Macrophage Activation
Protostemonine has been shown to effectively suppress the inflammatory response in macrophage cell lines (RAW264.7) and primary mouse bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that induces a strong immune response.
Key In-Vitro Findings:
-
Inhibition of Pro-inflammatory Mediators: Protostemonine significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-challenged macrophages.[1]
-
Suppression of Inflammatory Cytokines: The release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), is markedly reduced in the presence of Protostemonine.[1]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of Protostemonine are attributed to its ability to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the PI3K/AKT signaling pathway, crucial pathways in the inflammatory cascade.[1]
Quantitative In-Vitro Data Summary
| Cell Line | Treatment | Concentration (µM) | Outcome | Result |
| RAW264.7 | Protostemonine + LPS | 1, 3, 10, 30, 100 | NO Production | Dose-dependent decrease |
| RAW264.7 | Protostemonine + LPS | 30 | iNOS Expression | Significant reduction |
| BMDM | Protostemonine + LPS | 1, 3, 10, 30, 100 | NO Production | Dose-dependent decrease |
| BMDM | Protostemonine + LPS | 30 | iNOS Expression | Significant reduction |
In-Vivo Efficacy: Protostemonine's Protective Role in Acute Lung Injury
In a murine model of LPS-induced ALI, Protostemonine demonstrated potent protective effects, alleviating the pathological changes associated with this severe inflammatory condition.
Key In-Vivo Findings:
-
Reduction of Lung Edema and Inflammatory Cell Infiltration: Intraperitoneal administration of Protostemonine significantly reduced lung edema and the infiltration of inflammatory cells, particularly neutrophils, into the lung tissue.[1]
-
Decreased Pro-inflammatory Cytokine Levels: The levels of TNF-α, IL-6, and IL-1β in the lungs of ALI mice were substantially decreased following Protostemonine treatment.[1] Specifically, at a dose of 10 mg/kg, PSN reduced the protein levels of IL-6 and TNF-α by approximately 48% and 57%, respectively.[1]
-
Inhibition of Myeloperoxidase (MPO) Activity: MPO, an enzyme abundant in neutrophils and a marker of neutrophil infiltration, was significantly inhibited in the lung tissues of Protostemonine-treated mice.[1] Treatment with PSN for 4 and 24 hours relieved MPO activity by approximately 46% and 63%, respectively.[1]
-
Suppression of p38 MAPK Activation: Protostemonine was found to inhibit the phosphorylation of p38 MAPK in the lungs of LPS-challenged mice, further confirming its mechanism of action observed in vitro.[1]
Quantitative In-Vivo Data Summary
| Animal Model | Treatment | Dosage | Outcome | Result |
| C57BL/6 Mice (LPS-induced ALI) | Protostemonine | 10 mg/kg | Lung Wet/Dry Ratio | Significant decrease |
| C57BL/6 Mice (LPS-induced ALI) | Protostemonine | 10 mg/kg | Total Cells in BALF | Significant decrease |
| C57BL/6 Mice (LPS-induced ALI) | Protostemonine | 10 mg/kg | Neutrophils in BALF | Significant decrease |
| C57BL/6 Mice (LPS-induced ALI) | Protostemonine | 10 mg/kg | TNF-α in Lung | Significant decrease (~57%) |
| C57BL/6 Mice (LPS-induced ALI) | Protostemonine | 10 mg/kg | IL-6 in Lung | Significant decrease (~48%) |
| C57BL/6 Mice (LPS-induced ALI) | Protostemonine | 10 mg/kg | MPO Activity (4h) | Significant decrease (~46%) |
| C57BL/6 Mice (LPS-induced ALI) | Protostemonine | 10 mg/kg | MPO Activity (24h) | Significant decrease (~63%) |
Comparison with Corticosteroids: Dexamethasone
In a rat model of oleic acid-induced ALI, early administration of a low dose of Dexamethasone was shown to suppress the production of inflammatory cytokines like IL-6 and reduce the accumulation and activation of pulmonary neutrophils.[2] It also improved the alveolar epithelium-endothelial barrier function.[2] In LPS-induced ALI models, Dexamethasone has been reported to prevent lung edema and alleviate lung inflammation.
Both Protostemonine and Dexamethasone demonstrate efficacy in reducing inflammation and lung injury in animal models. However, Protostemonine's mechanism of action via the MAPK and PI3K/AKT pathways presents a potentially more targeted approach compared to the broad immunosuppressive effects of corticosteroids. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profiles of these compounds.
Experimental Protocols
In-Vitro Macrophage Activation Model
-
Cell Culture: RAW264.7 murine macrophage cells and bone marrow-derived macrophages (BMDMs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of Protostemonine (1, 3, 10, 30, and 100 μmol/L) for 30 minutes.
-
Stimulation: Following pre-treatment, cells are challenged with lipopolysaccharide (LPS) at a concentration of 0.1 μg/mL for 24 hours to induce an inflammatory response.[1]
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent assay as an indicator of NO production.
-
Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the expression levels of iNOS and the phosphorylation status of MAPK and AKT proteins.
-
In-Vivo LPS-Induced Acute Lung Injury Model
-
Animal Model: C57BL/6 mice are used for the induction of acute lung injury.
-
ALI Induction: Mice are anesthetized, and LPS (5 mg/kg body weight) is administered intratracheally to induce lung injury.[3]
-
Treatment: Protostemonine (10 mg/kg body weight) is administered intraperitoneally at 4 and 24 hours after the LPS challenge.[3]
-
Assessment of Lung Injury (at 4 and 24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with phosphate-buffered saline (PBS). The total cell count and differential cell counts (specifically neutrophils) in the BALF are determined.
-
Lung Wet-to-Dry (W/D) Ratio: The resected lungs are weighed before and after drying in an oven to calculate the W/D ratio, an indicator of pulmonary edema.
-
Histopathological Examination: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological assessment of lung injury.
-
Myeloperoxidase (MPO) Assay: MPO activity in lung tissue homogenates is measured as an index of neutrophil infiltration.
-
Cytokine Analysis: The levels of TNF-α, IL-6, and IL-1β in lung homogenates are measured by ELISA.
-
Western Blot Analysis: Lung tissue lysates are analyzed by Western blotting to assess the phosphorylation of p38 MAPK.
-
Mandatory Visualizations
Caption: In-Vitro Experimental Workflow.
Caption: In-Vivo Experimental Workflow.
Caption: Protostemonine's Mechanism of Action.
References
- 1. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of dexamethasone on early acute lung injury induced by oleic acid in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Mechanism of Protostemotinine: A Comparative Cross-Validation with Established Drugs
For Immediate Release
Shanghai, China – November 18, 2025 – A comprehensive analysis of Protostemotinine (PSN), a natural alkaloid derived from the roots of Stemona sessilifolia, reveals its potent anti-inflammatory properties through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. This guide provides a comparative cross-validation of this compound's mechanism of action with well-established drugs targeting these pathways, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on its potential as a therapeutic agent.
This compound has been shown to effectively suppress the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This is achieved by attenuating the phosphorylation of key proteins in the MAPK and PI3K/Akt signaling cascades. This mechanism of action positions this compound as a promising candidate for the treatment of inflammatory conditions, such as acute lung injury and asthma.
To contextualize the activity of this compound, this guide compares its mechanism with that of the corticosteroid Dexamethasone, and specific inhibitors of the PI3K and MAPK pathways, namely Wortmannin, LY294002, SB203580, and PD98059.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and the selected comparator drugs, providing a basis for evaluating their relative potency and specificity.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Compound | Target/Assay | Cell Type | Concentration/Dose | % Inhibition / Effect |
| This compound (PSN) | NO production (LPS-induced) | RAW264.7 macrophages | 1, 3, 10, 30, 100 µmol/L | Dose-dependent inhibition |
| TNF-α, IL-1β, IL-6 production (LPS-induced) | C57BL/6 mice | 10 mg/kg | Significant reduction | |
| Dexamethasone | TNF-α, IL-6, CRP reduction | COVID-19 patients | 6-12 mg/day | Significant reduction |
| SB203580 | IL-6 mRNA (LPS-induced) | RAW264.7 macrophages | Not specified | Marked abrogation |
| TNF-α mRNA (LPS-induced) | RAW264.7 macrophages | Not specified | Marked abrogation |
Table 2: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 |
| Wortmannin | PI3K | ~5 nM |
| LY294002 | PI3Kα | 0.5 µM |
| PI3Kδ | 0.57 µM | |
| PI3Kβ | 0.97 µM | |
| CK2 | 98 nM | |
| DNA-PK | 1.4 µM | |
| SB203580 | p38 MAPK | 0.3-0.5 µM |
| PKB/Akt phosphorylation | 3-5 µM | |
| PD98059 | MEK1 (inactivated) | 2-7 µM |
| MEK2 (inactivated) | 50 µM |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the MAPK and PI3K/Akt signaling pathways and highlight the specific points of inhibition for this compound and the comparator drugs.
Caption: MAPK Signaling Pathway and Drug Inhibition Sites.
Caption: PI3K/Akt Signaling Pathway and Drug Inhibition Sites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Western Blot for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins, such as p38 MAPK and Akt, which is indicative of pathway activation.
-
Cell Lysis: Cells are treated with the test compound (e.g., this compound) and/or a stimulant (e.g., LPS) for a specified duration. Subsequently, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: An equal amount of protein from each sample is loaded onto a sodium dodecyl sulfate-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 or anti-phospho-Akt). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of phosphorylated protein. The membrane is often stripped and re-probed with an antibody for the total form of the protein to normalize for loading.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure cytokine levels in cell culture supernatants or biological fluids.[1][2][3][4][5]
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). The plate is incubated overnight to allow the antibody to bind to the plastic.[4]
-
Blocking: The plate is washed, and a blocking buffer is added to block any remaining non-specific binding sites on the plate.[4]
-
Sample Incubation: The standards (known concentrations of the cytokine) and samples are added to the wells and incubated. The cytokine present in the sample binds to the capture antibody.[5]
-
Detection Antibody: After washing, a biotinylated detection antibody, which also recognizes the cytokine, is added to the wells, creating a "sandwich" with the cytokine between the two antibodies.
-
Enzyme Conjugate: The plate is washed again, and an enzyme-linked avidin or streptavidin (e.g., streptavidin-HRP) is added, which binds to the biotin on the detection antibody.[3]
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: A stop solution is added to terminate the reaction, and the absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[3]
Nitric Oxide (NO) Assay (Griess Reagent System)
This colorimetric assay is used to quantify the amount of nitric oxide produced by cells, typically by measuring the concentration of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[6][7][8][9][10]
-
Sample Collection: Cell culture supernatants are collected after treatment with the test compounds and/or a stimulant like LPS.
-
Standard Curve Preparation: A standard curve is prepared using known concentrations of sodium nitrite.[10]
-
Griess Reaction: The Griess reagent, which is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine, is added to the samples and standards.[9]
-
Incubation: The mixture is incubated at room temperature to allow for the diazotization reaction to occur. In this reaction, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.[9]
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of around 540-570 nm.[6] The concentration of nitrite in the samples is calculated from the standard curve.
Caption: A Representative In Vitro Experimental Workflow.
Conclusion
This compound demonstrates significant anti-inflammatory effects by inhibiting the MAPK and PI3K/Akt signaling pathways. This mechanism is shared with a range of established drugs, including the broad-spectrum anti-inflammatory agent Dexamethasone and more targeted kinase inhibitors. While direct quantitative comparisons of kinase inhibition by this compound are not yet widely available, its ability to suppress key inflammatory mediators at micromolar concentrations in cellular and in vivo models highlights its potential as a novel therapeutic agent. Further research to elucidate its precise binding sites and inhibitory constants will be invaluable for its continued development. This comparative guide provides a foundational understanding for researchers to position this compound within the landscape of anti-inflammatory drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. h-h-c.com [h-h-c.com]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zellx.de [zellx.de]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of Vasodilatory Potency: Protostemotinine (Modeled by Treprostinil) vs. Iloprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the dose-response profiles of the hypothetical compound Protostemotinine, using the well-characterized prostacyclin analogue Treprostinil as a model, and another established vasodilator, Iloprost. This objective comparison is supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound is a conceptual vasodilatory agent. To provide a tangible and data-driven analysis, this guide utilizes Treprostinil, a stable prostacyclin analogue, as a proxy for its potential pharmacodynamic properties.[1][2] The guide will compare the dose-dependent vasodilatory effects of Treprostinil with Iloprost, another potent prostacyclin analogue used in the treatment of pulmonary hypertension.[3][4] Both agents mediate their effects through the prostacyclin signaling pathway, leading to vasodilation and inhibition of platelet aggregation.[1][2]
Quantitative Data Summary
The following table summarizes the dose-response characteristics of Treprostinil (representing this compound) and Iloprost, focusing on their vasodilatory effects. The data is compiled from various in vitro and in vivo studies.
| Parameter | This compound (modeled by Treprostinil) | Iloprost | Reference(s) |
| EC50 (Vasodilation) | Dose-dependent improvements in 6-minute walk distance (6MWD) observed with increasing doses. Median doses of 4.5, 22.5, and 50.0 ng/kg/min showed progressively longer times to hospitalization.[5][6] | Inhaled Iloprost (0.4 µg/kg) resulted in a significant decrease in pulmonary artery pressure.[7] | [5][6][7] |
| Maximal Efficacy | Higher doses are associated with greater clinical improvements, including increased 6MWD and reduced Borg dyspnea score.[8][9] | A maximal relaxation of preconstricted murine pulmonary arteries was observed at a concentration of 10 µM.[10] | [8][9][10] |
| Route of Administration | Intravenous, subcutaneous, oral, and inhaled.[8] | Inhaled and intravenous.[11][12] | [8][11][12] |
| Therapeutic Dose Range | Oral: Titrated up to 12 mg thrice daily. Subcutaneous/Intravenous: Dose is individualized based on clinical response and tolerability.[9][13] | Inhaled: Initially 2.5 mcg, 6 to 9 times per day, not to exceed 45 mcg per day.[4] | [4][9][13] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound (modeled by Treprostinil).
Caption: Experimental workflow for assessing vasodilation.
Experimental Protocols
The following is a generalized protocol for assessing the vasodilatory effects of compounds like this compound (modeled by Treprostinil) and Iloprost in an ex vivo setting.
Objective: To determine the dose-response relationship of a test compound's ability to relax pre-constricted pulmonary artery segments.
Materials:
-
Isolated pulmonary arteries from a suitable animal model (e.g., rat, rabbit).[10]
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.
-
Vasoconstrictor agent (e.g., Thromboxane A2 mimetic U-46619).[10]
-
Test compounds: this compound (Treprostinil) and Iloprost, prepared in appropriate solvent.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Mounting:
-
Mount the arterial rings in an organ bath containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension.
-
-
Viability Check:
-
Induce a contraction with a high-potassium solution to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Pre-constriction:
-
Add a vasoconstrictor (e.g., U-46619 at its EC50 concentration) to the organ bath to induce a stable, submaximal contraction.[10]
-
-
Dose-Response Curve Generation:
-
Once a stable contraction plateau is reached, add the test compound (this compound/Treprostinil or Iloprost) in a cumulative manner, increasing the concentration in logarithmic steps.
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the changes in isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of the test compound to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
-
Conclusion
This guide provides a framework for the statistical analysis and comparison of the vasodilatory effects of the hypothetical compound this compound, using Treprostinil as a validated model, against Iloprost. The provided data, signaling pathway, and experimental protocol offer a comprehensive resource for researchers in the field of pharmacology and drug development. The dose-dependent efficacy of Treprostinil suggests that higher doses of a compound with a similar mechanism, such as the conceptual this compound, may lead to greater therapeutic benefits, a hypothesis that warrants further investigation.[5][6][9][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. unitedbyph.com [unitedbyph.com]
- 3. researchgate.net [researchgate.net]
- 4. Iloprost (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Novel dose–response analyses of treprostinil in pulmonary arterial hypertension and its effects on six-minute walk distance and hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel dose-response analyses of treprostinil in pulmonary arterial hypertension and its effects on six-minute walk distance and hospitalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lung vasodilatory response to inhaled iloprost in experimental pulmonary hypertension: amplification by different type phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. posters.unithermedaffairs.com [posters.unithermedaffairs.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Liposomal nanoparticles encapsulating iloprost exhibit enhanced vasodilation in pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Implementing the EXPEDITE parenteral induction protocol: Rapid parenteral treprostinil titration and transition to oral treprostinil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Comparative Analysis of the In Vitro Efficacy of Novel Anticancer Agent Protostemotinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel anticancer agent, Protostemotinine, against a known natural compound, Butein. The objective is to present a clear, data-driven comparison of their effects on different cancer cell lines, detailing the experimental protocols and illustrating the underlying signaling pathways.
Data Presentation: Cytotoxicity and Apoptosis Induction
The in vitro effects of this compound and Butein were assessed across three distinct human cell lines: MCF-7 (breast adenocarcinoma), PC-3 (prostate adenocarcinoma), and MCF-10A (non-tumorigenic breast epithelial cells). The primary endpoints evaluated were cytotoxicity, measured as the half-maximal inhibitory concentration (IC50), and the induction of apoptosis.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Butein
| Cell Line | This compound (µM) | Butein (µM) |
| MCF-7 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| PC-3 | 10.8 ± 1.5 | 18.9 ± 1.9 |
| MCF-10A | > 100 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound and Butein at their Respective IC50 Concentrations
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MCF-7 | This compound | 48.5 ± 3.2 |
| Butein | 35.2 ± 2.9 | |
| PC-3 | This compound | 55.1 ± 4.1 |
| Butein | 42.8 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture
MCF-7 and PC-3 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MCF-10A cells were cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin. All cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound and Butein was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or Butein (0.1 to 100 µM) for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis was quantified using a fluorescein isothiocyanate (FITC) Annexin V Apoptosis Detection Kit.
-
Cells were seeded in 6-well plates and treated with this compound or Butein at their respective IC50 concentrations for 24 hours.
-
Following treatment, both adherent and floating cells were collected and washed twice with cold PBS.
-
Cells were then resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
After incubation, 400 µL of 1X Binding Buffer was added to each tube.
-
Apoptotic cells were analyzed by flow cytometry within 1 hour.
Mandatory Visualizations
Signaling Pathway of this compound
This compound is hypothesized to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[3] Inhibition of Akt leads to the de-repression of pro-apoptotic proteins like Bad and the inhibition of anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and programmed cell death.
Caption: Proposed mechanism of this compound-induced apoptosis via PI3K/Akt pathway inhibition.
Experimental Workflow
The following diagram outlines the workflow for evaluating the in vitro efficacy of a novel compound.
Caption: Workflow for in vitro compound efficacy testing.
References
A Comparative Analysis of the Antitussive Efficacy of Stemona Alkaloids and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitussive (cough-suppressing) properties of alkaloids derived from the Stemona plant genus against the widely used opioid, codeine. Due to the limited availability of specific data on "Protostemotinine" in peer-reviewed literature, this comparison will focus on well-studied antitussive alkaloids from Stemona tuberosa, such as Neotuberostemonine, as a representative compound.
The information presented herein is synthesized from multiple preclinical studies. While direct head-to-head comparative data is scarce, this guide consolidates available findings to offer insights into their relative efficacy and mechanisms of action.
Quantitative Data Summary
The following table summarizes the antitussive effects of a representative Stemona alkaloid (Neotuberostemonine) and codeine. It is crucial to note that the data is compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Animal Model | Cough Inducer | Administration Route | Dose | Antitussive Effect (Cough Inhibition %) | Reference |
| Neotuberostemonine | Guinea Pig | Citric Acid Aerosol | Intraperitoneal (i.p.) | 25 mg/kg | ~50% | [1][2] |
| 50 mg/kg | ~80% | [1][2] | ||||
| Codeine | Guinea Pig | Citric Acid Aerosol | Oral (p.o.) | 6, 12, 24 mg/kg | Significant reduction in cough frequency | [3] |
| Guinea Pig | Citric Acid Aerosol | Aerosol | Not specified | Significant reduction in coughs | [4] | |
| Guinea Pig | Citric Acid Aerosol | Oral (p.o.) | 10 mg/kg | ~33% | [5] |
Experimental Protocols
The following is a generalized experimental protocol for evaluating antitussive activity in guinea pigs, based on methodologies described in the cited literature.[1][2][3][4]
Animal Model: Male Dunkin-Hartley guinea pigs are typically used. The animals are housed in a controlled environment with a standard diet and water ad libitum.
Cough Induction:
-
Animals are placed in a transparent chamber.
-
An aerosol of a tussive agent, most commonly citric acid (e.g., 0.4 M solution), is delivered into the chamber for a set duration (e.g., 3-5 minutes).
-
The number of coughs is recorded by a trained observer or via a microphone connected to data acquisition software.
Drug Administration:
-
Test compounds (e.g., Stemona alkaloids) or the reference drug (codeine) are administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
A control group receives the vehicle (the solvent used to dissolve the drugs).
-
There is a predetermined pretreatment time between drug administration and cough induction (e.g., 30-60 minutes).
Measurement of Antitussive Activity: The primary endpoint is the number of coughs elicited after treatment compared to the baseline or vehicle control. The percentage of cough inhibition is calculated using the formula:
% Inhibition = [(Coughs in Control - Coughs in Treated) / Coughs in Control] x 100
Mechanism of Action and Signaling Pathways
Stemona alkaloids and codeine suppress cough through distinct mechanisms and at different sites within the cough reflex pathway.
Codeine: Codeine is a centrally acting antitussive.[6][7] It is a prodrug that is metabolized in the liver to morphine.[8] Morphine then acts as an agonist at the μ-opioid receptors in the cough center of the brainstem (medulla oblongata), suppressing the cough reflex.[2][5]
Signaling Pathway for Codeine's Antitussive Action.
Stemona Alkaloids: Several Stemona alkaloids, including neotuberostemonine, are suggested to exert their antitussive effects through a peripheral mechanism.[6] This implies that they may act on the sensory afferent nerves in the airways that initiate the cough reflex. The exact molecular targets are not as well-defined as for codeine but may involve modulation of ion channels on these sensory neurons.
Proposed Peripheral Signaling Pathway for Stemona Alkaloids.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel antitussive agents.
Experimental Workflow for Antitussive Agent Evaluation.
Conclusion
The available preclinical evidence suggests that certain Stemona alkaloids possess significant antitussive properties. While a direct comparison with codeine is challenging without head-to-head studies, the potency of some alkaloids appears to be in a comparable range in the guinea pig model. A key differentiator lies in their likely mechanisms of action, with codeine acting centrally and some Stemona alkaloids acting peripherally. This difference could have important implications for their side effect profiles, as peripherally acting agents may avoid the central nervous system side effects associated with opioids, such as sedation and respiratory depression. Further research, including direct comparative studies and elucidation of the precise molecular targets of Stemona alkaloids, is warranted to fully understand their therapeutic potential as novel antitussive agents.
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 5. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitussive effects of Stemona tuberosa with different chemical profiles [agris.fao.org]
- 8. m.youtube.com [m.youtube.com]
Validating the Anti-inflammatory Target of Protostemotinine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory target of Protostemotinine, a natural alkaloid compound. Due to the limited availability of public data on this compound, this document outlines a comprehensive experimental strategy to elucidate its mechanism of action, using the well-characterized corticosteroid, Dexamethasone, as a benchmark for comparison. The experimental protocols and data presentation formats provided herein are designed to guide researchers in generating the necessary data to thoroughly assess this compound's anti-inflammatory potential.
Comparative Efficacy of Anti-inflammatory Compounds
The following tables summarize the expected quantitative data from key in vitro anti-inflammatory assays. The data for Dexamethasone is based on established literature, while the entries for this compound represent hypothetical values to be determined through the experimental protocols outlined in this guide.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | To Be Determined | To Be Determined |
| Dexamethasone | ~10 µM | >90% |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Target Cytokine | IC50 (µM) |
| This compound | TNF-α | To Be Determined |
| IL-6 | To Be Determined | |
| Dexamethasone | TNF-α | ~0.1 - 1 µM |
| IL-6 | ~0.01 - 0.1 µM |
Proposed Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagrams illustrate these pathways and the proposed points of intervention for anti-inflammatory agents.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to validate the anti-inflammatory target of this compound.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: Cells are pre-treated with varying concentrations of this compound or Dexamethasone for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated times.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described above for 24 hours.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Production Assay (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat as described above for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate solution.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) signaling pathways, which indicates their activation.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat as described above for 15-60 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry analysis is performed to quantify the protein band intensities, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
-
Experimental Workflow
The following diagram illustrates the overall workflow for validating the anti-inflammatory target of this compound.
Caption: Workflow for validating the anti-inflammatory target of this compound.
By following this comprehensive guide, researchers can systematically investigate the anti-inflammatory properties of this compound, validate its molecular target, and compare its efficacy to a standard-of-care anti-inflammatory drug. The resulting data will be crucial for the further development of this compound as a potential therapeutic agent.
The Influence of Stereochemistry on the Biological Activity of Protostemotinine and Related Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate three-dimensional arrangement of atoms within a molecule, its stereochemistry, plays a pivotal role in its biological function. This is particularly evident in the complex family of Stemona alkaloids, where subtle changes in stereoisomerism can lead to significant differences in bioactivity. This guide provides a comparative analysis of how the stereochemistry of Protostemotinine and its structural relatives affects their biological activities, supported by experimental data and detailed protocols. While direct comparative studies on Protostemonine stereoisomers are limited, research on closely related Stemona alkaloids provides valuable insights into these structure-activity relationships.
Anti-inflammatory Activity: A Tale of Two Orientations
Recent studies on alkaloids isolated from Stemona tuberosa have demonstrated that the stereochemical configuration is a critical determinant of their anti-inflammatory potential. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a key model for inflammation, varies significantly between different stereoisomers.
Comparative Anti-inflammatory Activity of Stemona Alkaloid Stereoisomers
| Alkaloid Skeleton | Compound | Key Stereochemical Feature | IC50 (µM) for NO Inhibition |
| Stenine | Compound with β-H-11 and β-H-12 | β-orientation of substituents at C-11 and C-12 | More Active |
| Compound with α-H-11 and α-H-12 | α-orientation of substituents at C-11 and C-12 | Less Active | |
| Tuberostemospironine | Compound 28 | α-orientation of H-3 | Moderate Inhibitory Effect |
| Other Isomers | Different orientation at C-3 | Weak or No Activity | |
| Maistemonine-class | Isomer with 9aR configuration | R configuration at position 9a | Stronger Activity |
| Isomer with 9aS configuration | S configuration at position 9a | Weaker Activity |
Note: The IC50 values in the table above are qualitative comparisons based on published research, as exact values for direct stereoisomeric pairs of this compound were not available. The data is derived from studies on structurally similar Stemona alkaloids.
These findings suggest that for the stenine skeleton, a specific spatial arrangement of the substituents on the core ring system is crucial for potent anti-inflammatory activity. Similarly, for the tuberostemospironine skeleton, the orientation of the hydrogen at the C-3 position is a key factor in determining its ability to inhibit NO production.
Insecticidal and Acetylcholinesterase Inhibitory Activity
Experimental Protocols
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a standard method for evaluating the anti-inflammatory potential of compounds.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound stereoisomers) and incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is then added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, and the plates are incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
An equal volume of cell culture supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Acetylcholinesterase (AChE) Inhibitory Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Methodology:
-
Reagents:
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Acetylcholinesterase (AChE) enzyme
-
Phosphate buffer (pH 8.0)
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
AChE enzyme solution
-
-
Incubate the mixture at room temperature for 15 minutes.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding ATCI solution.
-
-
Measurement: The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader. The rate of the reaction is determined.
-
Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rates of the wells with the test compound to the control wells (without the inhibitor). The IC50 value is then determined.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of compounds that inhibit LPS-induced NO production are often mediated through the modulation of specific intracellular signaling pathways. The diagram below illustrates the simplified LPS-induced pro-inflammatory signaling cascade in macrophages.
Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.
The diagram below outlines the general workflow for assessing the anti-inflammatory activity of different this compound stereoisomers.
References
Safety Operating Guide
Navigating the Safe Disposal of Protostemonine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a procedural framework for the safe disposal of protostemonine, a stenadoline alkaloid. Due to the absence of specific disposal protocols for protostemonine, the following procedures are based on general best practices for the disposal of plant-derived and toxic alkaloids. It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
Chemical and Physical Properties of Protostemonine
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for protostemonine.
| Property | Value | Source |
| CAS Number | 27495-40-5 | BioCrick[1] |
| Molecular Formula | C23H... | BioCrick[1] |
| Appearance | Powder | BioCrick[1] |
| PubChem ID | 25256772 | PubChem[2] |
Note: The complete molecular formula was not available in the provided search results.
General Disposal Procedures for Protostemonine and Similar Alkaloids
The following step-by-step guide outlines a recommended disposal pathway for protostemonine, categorized by the form of the waste. These protocols are designed to minimize risk and ensure that all materials are rendered safe before final disposal.
Disposal of Solid Protostemonine Waste
-
Collection:
-
Collect all solid waste contaminated with protostemonine, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, filter paper).
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the name of the chemical ("Protostemonine Waste"), the hazard classification (e.g., "Toxic"), and the date of accumulation.
-
-
Inactivation/Decontamination (if required by your institution):
-
For labs equipped to do so, chemical inactivation may be an option. However, appropriate inactivation methods for protostemonine are not documented. Therefore, it is generally safer to proceed directly to incineration through a certified hazardous waste disposal company.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration at a permitted facility is the preferred method for the ultimate destruction of toxic alkaloids.
-
Disposal of Liquid Protostemonine Waste (Solutions)
-
Collection:
-
Collect all liquid waste containing protostemonine in a designated, leak-proof, and shatter-resistant container.
-
Clearly label the container as "Protostemonine Liquid Waste," including the solvent used and the approximate concentration.
-
-
Chemical Inactivation (Proceed with caution and institutional approval):
-
While specific inactivation procedures for protostemonine are not available, a general method for alkaloid-containing liquid waste is treatment with a strong oxidizing agent or adjustment of pH to hydrolyze the compound. This should only be performed by trained personnel with a validated procedure and appropriate safety measures in place.
-
A more common and safer approach for liquid waste is to absorb the liquid onto an inert material (e.g., vermiculite, sand) and dispose of it as solid hazardous waste.
-
-
Disposal:
-
If not inactivated, the liquid hazardous waste must be disposed of through a certified hazardous waste disposal company.
-
If absorbed, the resulting solid material should be collected, labeled, and disposed of as solid protostemonine waste.
-
Experimental Protocols for Safe Handling
While specific experimental protocols for protostemonine disposal are not available, the following general laboratory practices should be strictly adhered to when handling this and other potent alkaloids:
-
Engineering Controls: Always handle protostemonine in a certified chemical fume hood to prevent inhalation of the powder.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Hand Washing: Wash hands thoroughly after handling the material, after removing gloves, and before leaving the laboratory.[3]
-
Spill Management: In the event of a spill, decontaminate the area using an appropriate method. For powdered alkaloids, this may involve carefully covering the spill with an absorbent material and then wetting it to prevent aerosolization before cleaning. Report all spills to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow for managing protostemonine waste.
Caption: Logical workflow for the proper disposal of protostemonine waste.
By adhering to these general guidelines and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of protostemonine, fostering a secure research environment.
References
Safe Handling and Disposal of Protostemotinine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
I. Guiding Principle: The Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for Protostemotinine, it must be handled as a substance with unknown hazards. All procedures should be based on the assumption that the compound may be toxic, carcinogenic, mutagenic, or environmentally harmful. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all local, state, and federal regulations.
II. Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Notes |
| Weighing and Aliquoting (Solid Form) | - Chemical Splash Goggles- Nitrile Gloves (or other chemically resistant gloves)- Laboratory Coat- N95 Respirator (or higher) | To prevent inhalation of fine powders and skin/eye contact. |
| Solution Preparation and Handling | - Chemical Splash Goggles- Nitrile Gloves (or other chemically resistant gloves)- Laboratory Coat | To protect against splashes and direct contact. |
| Cell Culture and In Vitro Assays | - Chemical Splash Goggles- Nitrile Gloves (or other chemically resistant gloves)- Laboratory Coat | Standard practice for cell culture to prevent contamination and exposure. |
| Animal Dosing and Handling | - Chemical Splash Goggles- Nitrile Gloves (or other chemically resistant gloves)- Laboratory Coat- N95 Respirator (if aerosolization is possible) | To prevent exposure through direct contact, bites, scratches, or aerosols. |
| Waste Disposal | - Chemical Splash Goggles- Nitrile Gloves (or other chemically resistant gloves)- Laboratory Coat | To protect against splashes and contact with contaminated materials. |
Note: Always inspect PPE for damage before use and dispose of single-use items properly after handling this compound.[1][2] Reusable PPE must be decontaminated according to the manufacturer's instructions.[2]
III. Standard Operating Procedures for Handling this compound
Adherence to standardized procedures is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
IV. Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical. The following table outlines the initial steps to be taken for different types of incidents. For any emergency, always dial 911 or your institution's emergency number.[3]
| Emergency Situation | Immediate Actions |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Alert others and your supervisor.- If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up with an absorbent material. Place waste in a sealed container for disposal.- For large spills, contact your institution's EHS department. |
The following diagram illustrates the general emergency response workflow.
Caption: General emergency response workflow.
V. Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[4] Do not dispose of this compound or its waste down the drain or in the regular trash.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Includes contaminated gloves, bench paper, pipette tips, and vials.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the name of the chemical ("this compound"), and the date.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
The label should include "Hazardous Waste," the names of all chemical components (including solvents), their approximate concentrations, and the date.
-
-
Sharps Waste:
-
Includes contaminated needles and syringes.
-
Dispose of immediately in a designated sharps container for hazardous chemical waste.
-
The disposal process is illustrated in the following diagram.
Caption: Waste disposal workflow for this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound in a manner that prioritizes personal safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety department for specific guidance and training.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
